Dhx9-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H16N2O3S2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C18H16N2O3S2/c1-25(22,23)20-16-9-5-8-15(11-16)19-18(21)17-10-14(12-24-17)13-6-3-2-4-7-13/h2-12,20H,1H3,(H,19,21) |
InChI Key |
GMWBWXRCKWTKAO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DHX9 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Primary peer-reviewed publications detailing the specific discovery and comprehensive characterization of Dhx9-IN-8 are not publicly available. The sole quantitative data point found is an EC50 of 3.4 μM in a cellular target engagement assay. Therefore, this guide describes the mechanism of action of DHX9 inhibition based on data from well-characterized, potent, and selective small-molecule inhibitors such as ATX968 and GH3595, which serve as representative examples for this target class. The experimental protocols provided are standard methodologies used to characterize such inhibitors.
Introduction: DHX9 as a Therapeutic Target
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional, ATP-dependent helicase belonging to the Superfamily 2 (SF2) of DExD/H-box helicases. It plays a crucial role in a multitude of cellular processes by unwinding a wide array of nucleic acid structures, including double-stranded DNA and RNA, DNA:RNA hybrids (R-loops), G-quadruplexes, and triplex DNA. Key functions of DHX9 include the regulation of DNA replication, transcription, translation, RNA processing, and the maintenance of genomic stability.
Elevated expression of DHX9 is observed in numerous cancer types, including colorectal, ovarian, and small cell lung cancer, where it often correlates with poor prognosis. Certain malignancies, particularly those with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), exhibit a strong dependency on DHX9 for survival. This dependency arises from the need to manage the elevated levels of replication stress and aberrant nucleic acid structures inherent in these tumors. By resolving these structures, DHX9 allows for the continuation of DNA replication and transcription, thereby promoting cancer cell proliferation and survival. This critical role makes DHX9 an attractive and promising target for the development of precision cancer therapeutics.
Small-molecule inhibitors targeting the enzymatic activity of DHX9 are being developed to exploit this dependency. These inhibitors function by disrupting the helicase's ability to resolve nucleic acid structures, leading to catastrophic levels of genomic instability and cell death, specifically in vulnerable cancer cells.
Mechanism of Action of DHX9 Inhibition
The primary mechanism of DHX9 inhibitors is the disruption of its ATP-dependent helicase activity. This inhibition can be achieved through competitive binding at the ATP pocket or through allosteric modulation that prevents the conformational changes necessary for enzymatic function.
Biochemical Mechanism
At the biochemical level, inhibition of DHX9 prevents the hydrolysis of ATP to ADP, the energy source required to unwind and resolve complex nucleic acid substrates. This directly blocks the enzyme's ability to process structures like R-loops, which are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and a displaced single-stranded DNA.
Caption: Biochemical mechanism of DHX9 inhibition.
Cellular Mechanism
The consequences of DHX9 inhibition at the cellular level are profound, particularly in cancer cells with high replicative stress and compromised DNA damage response (DDR) pathways.
-
Accumulation of R-loops and G-quadruplexes: The failure to resolve R-loops and other non-canonical structures leads to their accumulation throughout the genome.
-
Replication Stress and DNA Damage: These unresolved structures act as physical impediments to the DNA replication machinery, causing replication forks to stall and collapse. This replication stress leads to the formation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[1][2]
-
Activation of the DNA Damage Response (DDR): The presence of DSBs triggers the activation of DDR pathways, signified by the phosphorylation of key sensor and effector proteins such as ATR, H2AX (forming γH2AX), and RPA.[3]
-
Cell Cycle Arrest and Apoptosis: In cells with functional checkpoint machinery, the DDR activation leads to cell cycle arrest, typically in the S and G2 phases, to allow time for repair. However, in cancer cells that are highly dependent on DHX9 and may have underlying DDR defects (e.g., BRCA1/2 mutations), the overwhelming level of DNA damage cannot be resolved. This sustained damage signal ultimately triggers programmed cell death (apoptosis).[2]
This selective vulnerability makes DHX9 inhibition a promising synthetic lethality approach for treating specific cancer subtypes.
Caption: Cellular consequences of DHX9 inhibition.
Quantitative Data Summary
Due to the limited public data for this compound, this section provides its known cellular target engagement value and representative data from other well-characterized DHX9 inhibitors to illustrate typical potency ranges.
Table 1: Potency of this compound
| Compound | Assay Type | Metric | Value | Reference |
|---|
| this compound | Cellular Target Engagement | EC50 | 3.4 µM | Vendor Data |
Table 2: Representative Potency of Characterized DHX9 Inhibitors
| Compound | Assay Type | Metric | Value | Cell Line / Conditions | Reference |
|---|---|---|---|---|---|
| ATX968 | Helicase Unwinding | IC50 | < 0.003 µM | Biochemical | |
| ATX968 | Cell Proliferation | IC50 | ~0.02 µM | LS411N (MSI-H) | |
| ATX968 | Cell Proliferation | IC50 | > 10 µM | HT29 (MSS) | |
| GH3595 | ATPase Activity | IC50 | Low nM | Biochemical | AACR Abstract 4247 |
| GH3595 | Helicase Activity | IC50 | Low nM | Biochemical | AACR Abstract 4247 |
| GH3595 | Cell Proliferation | IC50 | Low nM | MSI-H CRC & BRCA-LOF Breast Cancer | AACR Abstract 4247 |
CRC: Colorectal Cancer; MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable; LOF: Loss-of-Function.
Key Experimental Protocols
The following protocols describe standard methods used to characterize the mechanism of action of DHX9 inhibitors.
DHX9 ATPase Activity Assay (ADP-Glo™ Format)
This assay quantifies the ATPase activity of DHX9 by measuring the amount of ADP produced, which is directly proportional to helicase activity.
-
Reagent Preparation:
-
Prepare assay buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween 20, 0.01% BSA.
-
Dilute recombinant human DHX9 protein to a working concentration (e.g., 0.625 nM final) in assay buffer.
-
Prepare a 10-point, 3-fold serial dilution of the inhibitor (e.g., this compound) in DMSO. Stamp 100 nL of the dilution series into a 384-well white assay plate.
-
Prepare dsRNA substrate (e.g., 15 nM final) and ATP (e.g., 5 µM final) in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted DHX9 enzyme to each well of the assay plate containing the inhibitor and pre-incubate for 15 minutes at room temperature (RT).
-
Initiate the reaction by adding 5 µL of the substrate/ATP mix to each well.
-
Incubate the reaction for 45-60 minutes at RT.
-
Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT.
-
Convert ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 45 minutes at RT.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to high (DMSO vehicle) and low (no enzyme or potent inhibitor) controls.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a DHX9 ATPase Assay.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA measures the binding of an inhibitor to its target protein in living cells by assessing changes in the protein's thermal stability.
-
Cell Treatment:
-
Culture cells (e.g., HCT116) to ~80% confluency.
-
Treat cells with the inhibitor (e.g., a range of this compound concentrations) or vehicle (DMSO) for a defined period (e.g., 1-3 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a buffer like PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3-4 minutes in a thermal cycler, followed by a cooling step (3 minutes at RT).
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation (e.g., 20,000 x g for 20 min at 4°C).
-
Collect the supernatant and quantify the amount of soluble DHX9 protein using Western Blot or an ELISA-based method.
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble DHX9 versus temperature for both vehicle and inhibitor-treated samples. A shift in the melting temperature (Tm) indicates target stabilization by the inhibitor.
-
Isothermal Dose-Response: At a fixed temperature (chosen from the melt curve), plot the amount of soluble DHX9 against inhibitor concentration to determine the EC50 for target engagement.
-
R-loop Detection by Immunofluorescence
This protocol visualizes the accumulation of R-loops in cells following inhibitor treatment.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with the DHX9 inhibitor or vehicle (DMSO) for a specified time (e.g., 24-72 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at RT.
-
Permeabilize the cells with a solution of 0.5% Triton X-100 in PBS for 10 minutes at RT.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBST) for 1 hour at RT.
-
Incubate the coverslips with the primary antibody against DNA:RNA hybrids (S9.6 monoclonal antibody) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the coverslips three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 anti-mouse IgG) for 1 hour at RT in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the mean fluorescence intensity of the S9.6 signal within the nucleus for a large number of cells (>100) per condition using image analysis software (e.g., ImageJ/Fiji).
-
Conclusion
Inhibitors of DHX9, such as this compound, represent a targeted therapeutic strategy for cancers that are highly dependent on this helicase for maintaining genomic stability. The mechanism of action is rooted in the inhibition of DHX9's enzymatic function, leading to the accumulation of toxic nucleic acid structures like R-loops. This, in turn, induces high levels of replication stress and DNA damage, which selectively triggers cell cycle arrest and apoptosis in vulnerable cancer cells, particularly those with MSI-H/dMMR or other DNA damage repair deficiencies. The protocols and data presented herein provide a framework for the characterization of DHX9 inhibitors and underscore the therapeutic potential of targeting this critical enzyme in oncology.
References
- 1. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
Dhx9-IN-8: A Fictitious Designation for a Potent and Selective DHX9 Inhibitor
A Technical Guide on Target Specificity and Selectivity of a DHX9 Inhibitor Exemplified by ATX968
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the target specificity and selectivity profile of a potent inhibitor of DExH-Box Helicase 9 (DHX9), a critical enzyme in various cellular processes including DNA replication, transcription, and maintenance of genomic stability.[1][2][3] While "Dhx9-IN-8" is a fictitious name, this document provides a comprehensive overview based on publicly available data for the well-characterized, potent, and selective DHX9 inhibitor, ATX968, and other reported inhibitors.[3][4][5] This guide will cover quantitative data on inhibitor potency and selectivity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to DHX9 as a Therapeutic Target
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is an ATP-dependent helicase that unwinds double-stranded DNA and RNA, as well as DNA/RNA hybrids.[1][6] Its multifaceted roles in cellular functions, such as resolving R-loops, processing RNA, and regulating transcription, have made it an attractive target for therapeutic intervention, particularly in oncology.[2][7] Elevated expression of DHX9 is observed in multiple cancer types and is often associated with poor prognosis.[3] Inhibition of DHX9's enzymatic activity presents a promising strategy for treating specific cancers, especially those with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[3][5]
Quantitative Inhibitor Profile
The following tables summarize the quantitative data for representative DHX9 inhibitors, highlighting their potency and selectivity.
Table 1: Biochemical Potency of DHX9 Inhibitors
| Compound | Assay Type | Target | Metric | Value (µM) | Notes |
| ATX968 | Helicase Assay | Human DHX9 | IC50 | Potent (exact value not disclosed) | Identified as a potent and selective inhibitor.[3][5] |
| Exemplified Compound (Ex 83 pg 99) | ADP-Glo Assay | Recombinant Human DHX9 | Inflection Point (IP) | 0.0029 | Maximum inhibition of 84.9%.[8] |
| Compound 1 (precursor to ATX968) | ATPase Assay | Human DHX9 | EC50 | 2.9 | Partial inhibitor, reaching ~70% max inhibition.[4] |
| Compound 1 (precursor to ATX968) | Unwinding Assay | Human DHX9 | IC50 | Full inhibitor | [4] |
Table 2: Cellular Activity of DHX9 Inhibitors
| Compound | Cell Line | Assay Type | Metric | Value (µM) | Notes |
| Exemplified Compound (Ex 83 pg 99) | HCT 116 (human colon cancer) | circBRIP1 mRNA levels (qPCR) | EC50 | 0.0008 | Mild or no change in linear BRIP1 levels.[8] |
| Exemplified Compound (Ex 83 pg 99) | LS411N (human cecum cancer) | CellTiter-Glo (antiproliferative) | IC50 | 0.0036 | [8] |
| Exemplified Compound (Ex 83 pg 99) | H747 (human cecum cancer) | CellTiter-Glo (antiproliferative) | IC50 | ≤ 10 | [8] |
Table 3: Selectivity Profile of ATX968
| Compound | Target Helicase | Assay Type | Result |
| ATX968 | DHX36 | Enzymatic Assay | No significant inhibition |
| ATX968 | SMARCA2 | Enzymatic Assay | No significant inhibition |
| ATX968 | WRN | Enzymatic Assay | No significant inhibition |
This data demonstrates the high selectivity of ATX968 for DHX9 over other related helicases.[3]
Table 4: Biophysical Binding Data for a DHX9 Inhibitor
| Compound | Target | Assay Type | Metric | Value (µM) | Notes |
| Compound 1 | Apo Human DHX9 | Surface Plasmon Resonance (SPR) | K_D | 0.33 | Binding affinity was not altered in the presence of excess ATP, indicating a noncompetitive mechanism.[4] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DHX9 Helicase Unwinding Assay
This assay measures the ability of an inhibitor to block the unwinding of a double-stranded RNA substrate by DHX9.
Protocol:
-
Assay Plate Preparation: 100 nL of serially diluted inhibitor compounds in DMSO are stamped into a 384-well black plate. Control wells with DMSO (no inhibition) and a known control compound at 10x IC50 (maximum inhibition) are included.
-
Enzyme Incubation: 2.5 nM (final concentration) of recombinant human DHX9 is added to the assay plate and pre-incubated with the compounds for 15 minutes.
-
Reaction Initiation: The reaction is started by adding 12.5 nM (final concentration) of an oligonucleotide substrate and 5 µM (final concentration) of ATP. The substrate is a double-stranded RNA probe with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the other.
-
Data Acquisition: The fluorescence signal is read kinetically at 60-second intervals for 30 minutes on a plate reader. Unwinding of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the kinetic read. IC50 values are determined using a 4-parameter fit of the dose-response curve.
DHX9 ATPase Activity Assay (ADP-Glo™)
This assay quantifies the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
Protocol:
-
Reaction Setup: The assay is performed in a 96-well or 384-well plate format. The reaction mixture contains purified recombinant DHX9, a suitable nucleic acid substrate (e.g., poly(U) RNA), ATP, and the test inhibitor in an appropriate assay buffer.
-
Enzymatic Reaction: The reaction is incubated to allow DHX9 to hydrolyze ATP to ADP.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Signal Measurement: The luminescence signal is measured using a plate reader. The signal is directly proportional to the amount of ADP generated and thus to the DHX9 ATPase activity.
-
Data Analysis: The effect of the inhibitor is determined by comparing the luminescence in the presence of the inhibitor to the control wells. IC50 or inflection point values are calculated from the dose-response curve.[8][9]
Surface Plasmon Resonance (SPR) Binding Assay
SPR is used to measure the binding kinetics and affinity of an inhibitor to DHX9.
Protocol:
-
Chip Preparation: A sensor chip is prepared, and recombinant DHX9 is immobilized on its surface.
-
Binding Measurement: A serial dilution of the inhibitor is flowed over the sensor chip surface. The binding of the inhibitor to DHX9 is detected as a change in the refractive index, which is proportional to the mass change on the surface.
-
Kinetic Analysis: The association (k_on) and dissociation (k_off) rates are measured.
-
Affinity Determination: The equilibrium dissociation constant (K_D) is calculated from the ratio of k_off to k_on. For single-cycle kinetics, multiple concentrations of the analyte are injected sequentially without regeneration steps.[3][4]
Cellular Target Engagement Assay (circBRIP1 qPCR)
This assay measures the cellular activity of DHX9 inhibitors by quantifying the levels of a specific circular RNA, circBRIP1, which is regulated by DHX9.
Protocol:
-
Cell Treatment: Cancer cell lines (e.g., HCT 116) are treated with various concentrations of the DHX9 inhibitor.
-
RNA Extraction: After a specific incubation period, total RNA is extracted from the cells.
-
Reverse Transcription: The extracted RNA is reverse-transcribed to cDNA.
-
qPCR: Quantitative PCR is performed using primers specific for circBRIP1 and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of circBRIP1 is calculated, and the EC50 value for the inhibitor is determined from the dose-response curve.[3][8]
Visualizations
The following diagrams illustrate key signaling pathways involving DHX9 and a typical experimental workflow for inhibitor characterization.
Caption: Key signaling pathways involving DHX9 in transcription, translation, and cancer.
Caption: A typical workflow for the identification and characterization of DHX9 inhibitors.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]
- 9. bpsbioscience.com [bpsbioscience.com]
The Multifaceted Role of DHX9 in Orchestrating DNA Replication and Repair Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and abundant nuclear protein essential for maintaining genomic stability.[1][2][3] As a member of the DExD/H-box family of helicases, DHX9 utilizes the energy from ATP hydrolysis to unwind a variety of nucleic acid structures, including DNA and RNA duplexes, as well as more complex secondary structures like R-loops, D-loops, G-quadruplexes, and triplex DNA.[1][4][5][6] This enzymatic activity places DHX9 at the critical intersection of several fundamental cellular processes, including DNA replication, transcription, translation, and DNA repair.[1][7][8] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive target for therapeutic development.[1][6][9] This technical guide provides a comprehensive overview of the functions of DHX9 in DNA replication and repair, with a focus on its molecular mechanisms, interacting partners, and the experimental methodologies used to elucidate its roles.
Core Functions and Enzymatic Activity of DHX9
DHX9 is a multifunctional enzyme with a well-characterized helicase domain that exhibits a 3' to 5' polarity.[10] Its ability to act on a wide range of substrates underscores its versatile role in nucleic acid metabolism.
Substrate Specificity and Helicase Activity
In vitro studies have demonstrated that DHX9 can unwind various nucleic acid structures, showing a preference for RNA-containing duplexes over double-stranded DNA (dsDNA).[1][6] Notably, DHX9 is significantly more efficient at resolving non-canonical structures that can impede replication and transcription.[1]
| Substrate | Relative Unwinding Efficiency | Key Role | Reference |
| RNA G-quadruplexes | Most Efficient | Regulation of transcription and translation | [1] |
| R-loops | ~5-7 fold higher than forked duplexes | Prevention of replication stress and DNA damage | [1] |
| DNA G-quadruplexes | High | Maintenance of genomic stability | [1] |
| D-loops | High | Homologous recombination | [1] |
| RNA forks | Moderate | RNA processing | [1] |
| DNA forks | Least Efficient | DNA replication and repair | [1] |
| Triplex DNA | Active | Maintenance of genomic stability | [10] |
This table summarizes the relative substrate preference of DHX9 based on in vitro helicase assays.
The Pivotal Role of DHX9 in DNA Replication
DHX9 is integral to the proper execution of DNA replication, where it contributes to both the initiation and elongation phases. Its depletion leads to replication stress, cell cycle arrest, and premature senescence in a p53-dependent manner.[7][11]
R-loop Resolution at the Replication Fork
R-loops are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. While they have physiological roles, their aberrant accumulation can stall replication forks, leading to genomic instability.[12] DHX9 plays a crucial role in resolving these R-loops, thereby preventing collisions between the transcription and replication machineries.[2][3][13] In the absence of splicing factors, DHX9's activity can paradoxically promote the formation of R-loops by unwinding the nascent RNA, making it available to hybridize with the DNA template.[12][14]
Interaction with Core Replication Proteins
DHX9 is physically associated with origins of replication and interacts with several key proteins of the replisome, ensuring efficient DNA synthesis.[1][7]
-
PCNA (Proliferating Cell Nuclear Antigen): DHX9 interacts with the sliding clamp PCNA, which tethers DNA polymerases to the template strand, suggesting a role in processive DNA synthesis.[1][15]
-
WRN (Werner Syndrome Helicase): DHX9 forms a complex with the WRN helicase, another crucial enzyme for resolving complex DNA structures at replication forks. DHX9 stimulates the helicase and exonuclease activities of WRN, aiding in the processing of Okazaki fragments and Holliday junctions.[1][2][3]
-
DNA Polymerase η (Pol η): Pol η recruits DHX9 to G-quadruplex structures, facilitating their unwinding and subsequent bypass by the replication machinery.[16][17]
-
Topoisomerase IIα: The interaction with Topoisomerase IIα suggests a role for DHX9 in managing the topological stress that arises during replication.[1]
DHX9 in the Vanguard of DNA Damage Repair
Beyond its role in replication, DHX9 is a critical component of the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR).
A Key Player in Homologous Recombination
HR is a high-fidelity pathway for repairing DSBs. DHX9's involvement is multifaceted, spanning from the initial steps of damage sensing to the later stages of DNA synthesis. Cells deficient in DHX9 exhibit impaired HR and are hypersensitive to DNA damaging agents that induce DSBs.[18][19][20]
-
Recruitment to Damage Sites: Following DNA damage, DHX9 accumulates at DSB sites in a manner that is dependent on active transcription and the presence of RNA.[18]
-
Interaction with BRCA1: DHX9 interacts with the tumor suppressor protein BRCA1 and is crucial for its recruitment to DSBs. This interaction is mediated by RNA, linking transcription to the repair process.[2][18][19][20] The DHX9-BRCA1 complex is essential for the initiation of DNA end resection, a critical step in HR.[2][18][19][20]
-
ATR Signaling: DHX9 is phosphorylated by the ATR kinase in response to DNA damage, which promotes its interaction with other DDR proteins like γH2AX and RPA, and enhances its association with R-loops at damage sites.[21]
-
D-loop Extension: During HR, an invading DNA strand forms a displacement loop (D-loop). DHX9 interacts with DNA Polymerase δ4 and PCNA, stimulating the extension of the invading strand within the D-loop.[15][22]
Involvement in Other Repair Pathways
While its role in HR is well-documented, DHX9 also interacts with components of other repair pathways, suggesting a broader function in maintaining genome integrity.
-
Non-Homologous End Joining (NHEJ): DHX9 interacts with Ku86, a key protein in the NHEJ pathway.[1] However, studies have shown that DHX9-deficient cells are proficient in NHEJ, indicating it may not be essential for this pathway.[9]
-
Nucleotide and Base Excision Repair: DHX9 has been shown to recognize triplex DNA structures, which can be processed by mismatch repair and nucleotide excision repair proteins.[23][24]
Interacting Partners of DHX9 in DNA Metabolism
The diverse functions of DHX9 are mediated through its interaction with a wide array of proteins involved in DNA replication and repair.
| Interacting Protein | Function of Partner | Role of Interaction | Pathway | Reference |
| BRCA1 | E3 ubiquitin ligase, tumor suppressor | Recruitment of BRCA1 to DSBs, initiation of end resection | Homologous Recombination | [1][2][18] |
| PCNA | DNA sliding clamp, processivity factor | Tethering to replication/repair sites | DNA Replication, HR | [1][15] |
| WRN | RecQ helicase, exonuclease | Stimulation of WRN activity, resolution of complex DNA structures | DNA Replication, DNA Repair | [1][2][3] |
| Ku86 | NHEJ protein, DNA end binding | Potential role in coordinating repair pathway choice | Non-Homologous End Joining | [1] |
| Topoisomerase IIα | Manages DNA topology | Resolution of topological stress | DNA Replication | [1] |
| DNA Polymerase δ4 | DNA synthesis | Stimulation of D-loop extension | Homologous Recombination | [15][22] |
| DNA Polymerase η | Translesion synthesis polymerase | Recruitment of DHX9 to G-quadruplexes | DNA Replication | [16] |
| ATR | PI3K-like kinase, DDR signaling | Phosphorylation and regulation of DHX9 activity | DNA Damage Response | [21] |
| RNA Polymerase II | Transcription | Link between transcription and DNA repair/replication | Transcription, HR | [25] |
| γH2AX | Phosphorylated histone variant | Localization to sites of DNA damage | DNA Damage Response | [21] |
| RPA | Single-strand DNA binding protein | Stabilization of ssDNA during repair | Homologous Recombination | [21] |
Experimental Protocols for Studying DHX9 Function
Elucidating the roles of DHX9 requires a combination of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Immunoprecipitation (IP) to Identify Protein Interactions
This technique is used to isolate DHX9 and its binding partners from cell lysates.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Antibody Incubation: Incubate the cell lysate with an antibody specific to DHX9 or a potential interacting partner.
-
Immune Complex Capture: Add Protein A/G-coupled beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against DHX9 and suspected interacting proteins.
Chromatin Immunoprecipitation (ChIP) to Determine DNA Binding Sites
ChIP is used to identify the specific genomic regions where DHX9 is bound.[7]
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear it into small fragments (200-1000 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against DHX9 to pull down DHX9-DNA complexes.
-
Washing and Elution: Wash the captured complexes to remove non-specific DNA and then elute the DHX9-DNA complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA associated with DHX9.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions (e.g., origins of replication, promoter regions) or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.
In Vitro Helicase Assay
This assay directly measures the ability of purified DHX9 to unwind a specific nucleic acid substrate.[4][10][26][27]
-
Substrate Preparation: Synthesize and label a nucleic acid substrate (e.g., a forked duplex, R-loop, or G-quadruplex) with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
Reaction Setup: Prepare a reaction mixture containing the labeled substrate, purified recombinant DHX9 protein, ATP, and a suitable reaction buffer.
-
Reaction Incubation: Incubate the reaction at the optimal temperature for DHX9 activity (e.g., 32-37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a proteinase and a high concentration of unlabeled single-stranded DNA to prevent re-annealing.
-
Product Separation: Separate the unwound single-stranded product from the double-stranded substrate using native polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification: Visualize the labeled DNA using autoradiography or fluorescence imaging and quantify the percentage of unwound substrate to determine helicase activity.
DNA Fiber Analysis
This technique is used to visualize and quantify the dynamics of individual replication forks at the single-molecule level.[8][28][29]
-
Sequential Labeling: Pulse-label replicating cells with two different halogenated nucleotides (e.g., CldU followed by IdU) for short periods.
-
Cell Lysis: Gently lyse the cells on a microscope slide to release and stretch the DNA fibers.
-
Immunodetection: Use specific antibodies to detect the incorporated CldU (e.g., with a red fluorescent secondary antibody) and IdU (e.g., with a green fluorescent secondary antibody).
-
Microscopy and Analysis: Visualize the labeled DNA fibers using fluorescence microscopy. The length of the red and green tracks can be measured to determine replication fork speed, and the patterns of labeling can reveal events such as fork stalling, termination, and new origin firing.
Conclusion and Future Directions
DHX9 is a master regulator of nucleic acid metabolism, with indispensable roles in both DNA replication and repair. Its ability to resolve a diverse array of nucleic acid structures, coupled with its dynamic interactions with a host of key cellular proteins, places it at the center of the cellular machinery that maintains genomic integrity. The intricate involvement of DHX9 in pathways such as homologous recombination highlights its potential as a therapeutic target, particularly in cancers characterized by defects in DNA repair. Future research will likely focus on further dissecting the regulatory mechanisms that govern DHX9's activity and its precise roles in different cellular contexts, which will be crucial for the development of targeted therapies that exploit the dependencies of cancer cells on this multifaceted helicase.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. accenttx.com [accenttx.com]
- 5. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accenttx.com [accenttx.com]
- 7. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The DHX9 helicase interacts with human DNA polymerase δ4 and stimulates its activity in D-loop extension synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polymerase η Recruits DHX9 Helicase to Promote Replication across Guanine Quadruplex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. DNA fiber analyses to study functional importance of helicases and associated factors during replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of DHX9 in R-Loop Homeostasis and the Therapeutic Potential of its Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DExH-box helicase 9 (DHX9) is a critical enzyme in maintaining genomic stability through its multifaceted roles in DNA replication, transcription, and DNA repair. A key aspect of its function lies in the regulation of R-loops, three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. While essential for certain cellular processes, aberrant R-loop accumulation can lead to replication stress, DNA damage, and genomic instability, hallmarks of cancer. DHX9 has been enigmatically implicated in both the formation and resolution of R-loops, suggesting a complex, context-dependent regulatory mechanism. This guide delves into the intricate role of DHX9 in R-loop metabolism and explores the therapeutic strategy of targeting DHX9 with small molecule inhibitors. We will focus on the effects of DHX9 inhibition on R-loop dynamics, with a particular emphasis on the cellular consequences that make this helicase a promising target for anticancer therapies, especially in tumors with deficient DNA repair mechanisms. While specific data on a compound designated "DHX9-IN-8" is not extensively available in public literature, this guide will utilize available information on DHX9 inhibition, including data from genetic knockdown and preclinical inhibitors like ATX968, to provide a comprehensive overview of the core principles and methodologies.
Introduction: DHX9 and the R-loop Conundrum
DHX9 is a ubiquitously expressed nuclear protein that belongs to the Superfamily 2 (SF2) of DExH-box helicases.[1] It possesses ATP-dependent helicase activity, enabling it to unwind a variety of nucleic acid structures, including double-stranded DNA (dsDNA), double-stranded RNA (dsRNA), and RNA:DNA hybrids.[1][2] This functional versatility places DHX9 at the crossroads of several critical cellular pathways, including transcription, pre-mRNA splicing, translation, and the maintenance of genomic integrity.[1][2][3][4]
R-loops are naturally occurring structures that can be formed during transcription when the nascent RNA hybridizes with the template DNA strand.[3] These structures play physiological roles in processes such as transcription initiation and termination, and immunoglobulin class switching. However, their persistence can be detrimental, leading to transcription-replication conflicts, DNA breaks, and hyper-recombination.[3]
The role of DHX9 in R-loop metabolism is complex and appears to be context-dependent. Several studies have demonstrated that DHX9 is crucial for resolving R-loops, thereby preventing genomic instability.[3][5] Conversely, other research indicates that under specific conditions, such as impaired RNA splicing, DHX9 can actually promote the formation of R-loops.[6][7][8] This dual functionality suggests that DHX9's activity is tightly regulated to maintain a delicate balance of R-loop levels within the cell.
The Mechanism of DHX9 in R-loop Formation and Resolution
The seemingly contradictory roles of DHX9 in R-loop metabolism can be understood by considering its interactions with other cellular factors and the state of the transcriptional machinery.
R-loop Resolution
DHX9's primary role in maintaining genomic stability is attributed to its ability to unwind the RNA:DNA hybrid within an R-loop structure.[9] This activity is crucial for preventing the stalling of replication forks and the generation of DNA double-strand breaks.[3] DHX9 is recruited to sites of R-loop accumulation and, through its 3'-5' helicase activity, displaces the nascent RNA strand from the DNA template, allowing the reformation of the DNA duplex.[1]
Caption: DHX9-mediated resolution of a transcription-associated R-loop.
R-loop Formation
In cellular contexts where pre-mRNA splicing is compromised, DHX9 has been shown to promote the formation of R-loops.[6][7][8] The proposed mechanism suggests that in the absence of splicing factors that would normally bind and process the nascent RNA, DHX9's helicase activity unwinds the nascent RNA, making it more available to hybridize with the template DNA strand, thus forming an R-loop.[8][10] This can lead to the stalling of RNA Polymerase II and create a barrier to DNA replication.[7][10]
Caption: DHX9-promoted R-loop formation under impaired splicing conditions.
DHX9 Inhibition: A Therapeutic Strategy
Given the critical role of DHX9 in managing R-loops and maintaining genomic stability, its inhibition presents a promising therapeutic avenue, particularly for cancers that are already vulnerable due to defects in their DNA damage response (DDR) pathways.
Effect of DHX9 Inhibition on R-loop Accumulation
Inhibition of DHX9, either through genetic knockdown or with small molecule inhibitors, consistently leads to the accumulation of R-loops.[11][12] This is primarily due to the loss of DHX9's R-loop resolving activity. The resulting increase in R-loops exacerbates replication stress and leads to the formation of DNA double-strand breaks.[11]
Cellular Consequences of DHX9 Inhibition
The accumulation of R-loops following DHX9 inhibition triggers a cascade of cellular events:
-
Replication Stress and DNA Damage: Increased R-loops impede the progression of replication forks, leading to replication stress and the activation of the DNA damage response.[11][12] This is often visualized by the increased phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.[9]
-
Cell Cycle Arrest and Apoptosis: The cellular response to overwhelming DNA damage and replication stress is typically cell cycle arrest and, ultimately, apoptosis.[12] This selective killing of cancer cells is the desired outcome of DHX9 inhibition.
-
Synthetic Lethality in dMMR Cancers: Cancers with deficient mismatch repair (dMMR) or high microsatellite instability (MSI-H) are particularly sensitive to DHX9 inhibition.[12] These tumors already have a compromised ability to repair DNA, and the additional burden of R-loop-induced DNA damage creates a synthetic lethal scenario.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Helicases in R-loop Formation and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The Structure-Activity Relationship of DHX9 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
DExH-Box Helicase 9 (DHX9) is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability, making it a compelling target for therapeutic intervention, particularly in oncology.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DHX9 inhibitors, using the potent and selective allosteric inhibitor ATX968 as a primary example. The guide details the experimental protocols for key assays and presents quantitative data to illuminate the chemical features driving inhibitor potency and cellular activity.
Biochemical and Cellular Assays for DHX9 Inhibition
The development of robust assays is fundamental to understanding the SAR of DHX9 inhibitors. A suite of biochemical and cellular assays is employed to characterize the potency and mechanism of action of these compounds.
DHX9 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of DHX9, which is essential for its helicase function. The conversion of ATP to ADP is monitored, often using a luminescence-based detection method like the ADP-Glo™ assay.[3]
DHX9 Helicase (Unwinding) Assay
This assay directly measures the primary function of DHX9: the unwinding of double-stranded nucleic acid substrates.[4] A common format utilizes a fluorescently labeled substrate that exhibits a change in fluorescence upon unwinding by the enzyme.
Cellular Proliferation and Colony Formation Assays
These assays assess the cytostatic or cytotoxic effects of DHX9 inhibitors on cancer cell lines.[2] Cell viability is typically measured after a defined incubation period with the inhibitor. Colony formation assays provide a longer-term view of the inhibitor's impact on cell proliferation.[2]
Target Engagement and Biomarker Assays
Cellular target engagement can be confirmed by observing the accumulation of DHX9 substrates, such as circular RNAs (circRNAs) like circBRIP1, which are known to be regulated by DHX9.[4] Surface Plasmon Resonance (SPR) is a biophysical technique used to measure the binding affinity and kinetics of an inhibitor to the DHX9 protein.[4][5]
Structure-Activity Relationship of ATX968 and Analogs
The discovery of ATX968 revealed a series of compounds that act as allosteric inhibitors of DHX9.[6][7] The SAR data for this series highlights the key chemical modifications that influence biochemical potency, cellular activity, and pharmacokinetic properties.
Quantitative SAR Data
The following tables summarize the SAR for a selection of ATX968 analogs.
| Compound | R1 | R2 | ATPase EC50 (μM) | Unwinding IC50 (μM) | circBRIP1 EC50 (μM) | LS411N IC50 (μM) | HCT116 IC50 (μM) |
| 1 | H | H | >50 | 21.4 | >50 | >50 | >50 |
| 2 | Cl | H | 2.9 | 1.8 | 10.1 | 8.7 | 15.2 |
| 3 | Br | H | 1.5 | 0.9 | 5.4 | 4.1 | 9.8 |
| ATX968 | Cl | Me | 0.086 | 0.008 | 0.101 | 0.054 | 0.123 |
Table 1: SAR of the Phenyl Ring Substituents. Modifications on the phenyl ring significantly impact potency. Halogenation at the R1 position, particularly with chlorine or bromine, leads to a substantial increase in both biochemical and cellular activity compared to the unsubstituted analog.
| Compound | Core Scaffold | ATPase EC50 (μM) | Unwinding IC50 (μM) | circBRIP1 EC50 (μM) |
| 4 | Thiophene | 0.156 | 0.225 | 0.765 |
| 5 | Furan | 0.876 | 1.24 | 3.45 |
| 6 | Pyrrole | 2.34 | 4.56 | 8.91 |
Table 2: Impact of the Heterocyclic Core. The nature of the central heterocyclic ring is critical for activity. A thiophene core consistently provides the best activity profile, suggesting an optimal orientation within the allosteric binding pocket.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies.
DHX9 ATPase Assay Protocol
-
Reaction Setup: The assay is performed in a 384-well plate format. Each well contains DHX9 enzyme, a double-stranded RNA substrate, and the test compound at various concentrations in an assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM MgCl2, 0.01% BSA, and 1 mM DTT).
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of ADP produced is quantified using a commercial kit such as ADP-Glo™ (Promega), which involves a two-step addition of reagents to terminate the enzymatic reaction and then convert the generated ADP to a luminescent signal.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to controls to determine the EC50 values.
DHX9 Helicase Unwinding Assay Protocol
-
Substrate: A fluorescently labeled RNA duplex is used as the substrate. For example, a duplex with a fluorophore on one strand and a quencher on the other.
-
Reaction: The inhibitor and DHX9 enzyme are pre-incubated in the reaction buffer. The unwinding reaction is initiated by the addition of the RNA substrate and ATP.
-
Detection: As DHX9 unwinds the duplex, the fluorophore and quencher are separated, leading to an increase in fluorescence. This is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The rate of unwinding is calculated, and IC50 values are determined by plotting the rate against the inhibitor concentration.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Cancer cells (e.g., LS411N) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the DHX9 inhibitor.
-
Incubation: The plates are incubated for a period of 3 to 5 days.
-
Viability Measurement: Cell viability is assessed using a reagent like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured, and IC50 values are calculated from the dose-response curves.
Visualizing DHX9 Inhibition and Experimental Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Targeting of DHX9 in Microsatellite Instability-High (MSI-H) Tumors: A Technical Guide on the Preclinical Efficacy of DHX9-IN-8
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR) tumors represent a distinct molecular subtype of cancers with a unique dependency on the DEAH-box RNA helicase DHX9.[1][2][3] This dependency creates a therapeutic vulnerability that can be exploited by small-molecule inhibitors. This document provides a comprehensive technical overview of the mechanism, preclinical efficacy, and experimental validation of DHX9-IN-8 (referred to in literature as ATX968), a potent and selective inhibitor of DHX9, in MSI-H tumor models. This compound induces synthetic lethality in MSI-H/dMMR cancer cells by exacerbating replication stress through the accumulation of R-loops, leading to cell cycle arrest and apoptosis.[1][2] In vivo studies have demonstrated robust and durable tumor regression in MSI-H colorectal cancer xenograft models, validating DHX9 as a promising therapeutic target for this patient population.[1][3]
Introduction: The Role of DHX9 and the Rationale for Targeting in MSI-H Tumors
DHX9 is a multifunctional DExH-box RNA helicase involved in crucial cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][4] It functions by unwinding and resolving various nucleic acid secondary structures such as RNA/DNA hybrids (R-loops), G-quadruplexes, and circular RNA.[1][3][5] While DHX9 is expressed in multiple cancer types, MSI-H/dMMR tumors exhibit a pronounced dependency on its activity.[1][3][4]
MSI-H tumors, characterized by a defective DNA mismatch repair (MMR) system, accumulate mutations at a high rate. This genomic instability is thought to increase the burden of aberrant nucleic acid structures. These cells become reliant on DHX9 to resolve these structures and mitigate replication stress.[3][5] Inhibition of DHX9's helicase activity in this context proves selectively lethal, as MSI-H/dMMR cells are unable to cope with the resulting accumulation of R-loops and subsequent DNA damage.[3][5] This creates a synthetic lethal interaction, providing a clear rationale for targeting DHX9 in this specific cancer subtype.
This compound (ATX968): A Potent and Selective Inhibitor
This compound (ATX968) has been identified as a potent, selective, and orally bioavailable small-molecule inhibitor of DHX9's helicase activity.[1][2][3] Preclinical data demonstrates its ability to selectively kill MSI-H/dMMR colorectal cancer cells over microsatellite stable (MSS) cells with proficient MMR (pMMR).[1][6]
Quantitative Data Summary
The preclinical efficacy of DHX9 inhibition, either by siRNA or small molecules like this compound, has been quantified across various in vitro and in vivo models.
Table 1: In Vitro Anti-proliferative Activity of DHX9 Inhibition
| Cell Line | MSI Status | Assay Type | Result | Reference |
| SNU407 | MSI-H | Colony Formation (siRNA) | Significant reduction in colony formation | [7] |
| LS411N | MSI-H | Colony Formation (siRNA) | Significant reduction in colony formation | [7] |
| HT29 | MSS | Colony Formation (siRNA) | No significant effect | [7] |
| NCI-H747 | MSS | Colony Formation (siRNA) | No significant effect | [7] |
| MSI-H Panel | MSI-H | 10-day Proliferation (siRNA) | Reduced cell viability | [7] |
| MSS Panel | MSS | 10-day Proliferation (siRNA) | Little effect on cell viability | [7] |
| 36 CRC & EC Panel | Mixed | 10-day Proliferation (ATX-559) | ~55% sensitive (IC50 ≤ 1 μM) | [5] |
| dMMR/MSI-H subset | MSI-H | 10-day Proliferation (ATX-559) | 80% sensitive | [5] |
Table 2: In Vivo Efficacy of this compound (Compound 1 / ATX968)
| Xenograft Model | MSI Status | Treatment | Tumor Growth Inhibition (TGI) | Outcome | Reference |
| LS411N (CRC) | MSI-H | This compound (Compound 1) | 105% | Robust and durable tumor regression | [3] |
| SW480 (CRC) | MSS | This compound (Compound 1) | Not specified | No significant effect | [3] |
| MSI-H/dMMR Model | MSI-H | ATX968 | Not specified | Robust and durable responses | [1][2] |
| MSS/pMMR Model | MSS | ATX968 | Not specified | No significant effect | [1][2] |
Signaling Pathways and Mechanisms of Action
Inhibition of DHX9 in MSI-H/dMMR cancer cells initiates a cascade of events culminating in apoptosis. The central mechanism is the accumulation of unresolved R-loops, which leads to increased replication stress. Cells with deficient mismatch repair are particularly vulnerable to this stress and cannot effectively resolve the resulting DNA damage, leading to cell cycle arrest and cell death.[3]
Caption: Mechanism of this compound in MSI-H/dMMR tumors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are synthesized protocols for key experiments based on published literature.
In Vitro Cell Proliferation Assay (e.g., CellTiter-Glo)
-
Cell Plating: Seed colorectal cancer cells (both MSI-H and MSS lines) in 96-well plates at an appropriate density (e.g., 500-2000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an extended period (e.g., 10 days) to assess long-term anti-proliferative effects.
-
Viability Assessment: On the final day, equilibrate plates to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to determine IC50 values.
R-loop Accumulation by Immunofluorescence
-
Cell Culture: Grow MSI-H (e.g., HCT116) and MSS (e.g., NCI-H747) cells on coverslips.[1]
-
Treatment: Treat cells with this compound, siRNA targeting DHX9, or a negative control for a specified time (e.g., 3 days).[1]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for RNA/DNA hybrids (e.g., S9.6 antibody) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Staining and Mounting: Counterstain nuclei with DAPI and mount coverslips onto microscope slides.
-
Imaging: Acquire images using a confocal or high-content imaging system. Quantify the nuclear fluorescence intensity of the S9.6 signal.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant MSI-H (e.g., LS411N) or MSS (e.g., SW480) colorectal cancer cells into the flank of immunocompromised mice (e.g., nude mice).[3]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound orally once or twice daily at specified doses.[3]
-
Monitoring: Monitor tumor volume (using caliper measurements) and body weight regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 28 days).[3]
-
Endpoint and Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage. Optionally, collect tumors for pharmacodynamic biomarker analysis (e.g., circBRIP1 levels).[3]
Standard Preclinical Evaluation Workflow
The preclinical evaluation of a targeted agent like this compound follows a logical progression from biochemical assays to in vivo efficacy models.
Caption: Preclinical workflow for DHX9 inhibitor evaluation.
Conclusion
The selective dependency of MSI-H/dMMR tumors on DHX9 presents a compelling therapeutic opportunity. The small-molecule inhibitor this compound effectively targets this vulnerability, leading to robust anti-tumor activity in preclinical models. By inducing R-loop accumulation and overwhelming the compromised DNA damage response of MSI-H cancer cells, this compound demonstrates a clear mechanism-based synthetic lethality. The data summarized herein provides a strong foundation for the continued clinical development of DHX9 inhibitors as a novel precision medicine for patients with MSI-H/dMMR cancers.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: Measuring the Potency of Dhx9-IN-8 with a Cell-Based Assay
Abstract
This application note provides a detailed protocol for determining the potency of Dhx9-IN-8, a small molecule inhibitor of the DExH-Box Helicase 9 (Dhx9), in a cell-based assay. Dhx9 is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Its dysregulation is associated with several cancers, making it a compelling therapeutic target.[1][3][4] This document outlines a robust method to quantify the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, particularly those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), which have shown strong dependence on Dhx9.[4] The protocol described herein utilizes a cell viability assay to assess the anti-proliferative effects of the inhibitor. Additionally, this note includes methodologies for downstream validation assays such as Western blotting and immunofluorescence to confirm the on-target effects of this compound.
Introduction
DExH-Box Helicase 9 (Dhx9), also known as RNA Helicase A (RHA), is a multifunctional enzyme that unwinds DNA and RNA secondary structures.[1][2][3] It plays a critical role in maintaining genomic integrity by resolving R-loops and other complex nucleic acid structures that can impede DNA replication and transcription.[1][2] Elevated expression of Dhx9 has been observed in various cancer types and is often associated with poor prognosis.[3][4] Recent studies have highlighted that cancer cells with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H) are particularly dependent on Dhx9 for survival, presenting a promising therapeutic strategy.[4]
This compound is a potent and selective inhibitor designed to target the enzymatic activity of Dhx9. By inhibiting Dhx9, this compound is expected to induce replication stress and cell cycle arrest, leading to apoptosis in susceptible cancer cells.[4] This application note provides a comprehensive guide for researchers to accurately determine the potency of this compound in a cellular context.
Dhx9 Signaling Pathway and Mechanism of Action of this compound
Dhx9 is involved in multiple cellular pathways crucial for cell survival and proliferation. It interacts with key proteins involved in DNA replication and repair, such as the Werner syndrome helicase (WRN).[1][5] Dhx9's helicase activity is essential for resolving secondary structures in nucleic acids, such as R-loops, which can cause DNA damage and genomic instability if they accumulate.[1][2] In cancer cells, particularly those with dMMR, the reliance on Dhx9 for maintaining genomic stability is heightened.
This compound is hypothesized to function by binding to Dhx9 and inhibiting its ATPase-dependent helicase activity.[6] This inhibition leads to the accumulation of unresolved R-loops and other aberrant nucleic acid structures, causing replication stress, DNA damage, and ultimately, cell death in cancer cells that are dependent on Dhx9.
Materials and Reagents
-
Cell Lines: MSI-H/dMMR colorectal cancer cell line (e.g., HCT116) and a microsatellite stable (MSS)/proficient MMR (pMMR) colorectal cancer cell line (e.g., HT29) for selectivity assessment.
-
This compound: Synthesized and quality-controlled.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial kit like CellTiter-Glo®.
-
Reagents for Western Blotting: Primary antibodies (anti-Dhx9, anti-γH2AX, anti-cleaved PARP, anti-β-actin), HRP-conjugated secondary antibodies, lysis buffer, protease and phosphatase inhibitors, protein assay reagent, SDS-PAGE gels, transfer membranes, and chemiluminescence substrate.
-
Reagents for Immunofluorescence: Primary antibodies (anti-γH2AX), fluorescently labeled secondary antibodies, DAPI, paraformaldehyde, Triton X-100, and blocking solution.
-
General Lab Equipment: 96-well plates, cell culture flasks, incubator, microscope, plate reader, Western blot apparatus, and fluorescence microscope.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes the measurement of cell viability in response to varying concentrations of this compound to determine its IC50 value.
-
Cell Seeding:
-
Culture HCT116 and HT29 cells to 70-80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in a suitable software like GraphPad Prism.
-
Protocol 2: Western Blotting for Target Engagement and Downstream Effects
This protocol is to confirm that this compound engages its target and induces downstream signaling events indicative of its mechanism of action.
-
Cell Treatment and Lysis:
-
Seed 2 x 10^6 cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Dhx9, anti-γH2AX, anti-cleaved PARP, and anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 3: Immunofluorescence for DNA Damage Marker
This protocol is to visualize the induction of DNA damage (γH2AX foci) in response to this compound treatment.
-
Cell Treatment and Fixation:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound at the IC50 concentration for 24 hours.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBST for 30 minutes.
-
Incubate with anti-γH2AX primary antibody overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Expected Results and Data Presentation
The cell viability assay is expected to show a dose-dependent decrease in the viability of MSI-H/dMMR cells (e.g., HCT116) treated with this compound, while MSS/pMMR cells (e.g., HT29) should be less sensitive. The results can be summarized in a table for easy comparison.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | MSI Status | MMR Status | This compound IC50 (µM) |
| HCT116 | MSI-H | dMMR | Expected Value |
| HT29 | MSS | pMMR | Expected Value |
Western blot analysis should demonstrate no significant change in total Dhx9 protein levels but should show a dose-dependent increase in the DNA damage marker γH2AX and the apoptosis marker cleaved PARP in sensitive cells.
Immunofluorescence imaging is expected to reveal an increased number of γH2AX foci in the nuclei of this compound-treated sensitive cells compared to control cells, confirming the induction of DNA damage.
Troubleshooting
-
High IC50 variability: Ensure consistent cell seeding density and health.[7] Check the stability and purity of this compound.
-
No change in γH2AX levels: Verify the potency of the inhibitor. Ensure the treatment time is sufficient to induce a DNA damage response.
-
Weak Western blot signal: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.
Conclusion
This application note provides a detailed framework for assessing the potency and mechanism of action of the Dhx9 inhibitor, this compound. The described cell-based assays are robust and reproducible methods for determining the IC50 value and confirming the on-target effects of the compound. These protocols will be valuable for researchers in the field of drug discovery and cancer biology who are investigating novel therapeutics targeting DNA damage response pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. genecards.org [genecards.org]
- 6. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cellular Proliferation with Dhx9-IN-8 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, translation, and maintaining genomic stability.[1][2][3] Elevated expression of DHX9 has been observed in multiple cancer types and is often associated with poor prognosis.[3] This dependency on DHX9 makes it an attractive therapeutic target for cancer treatment.[3][4]
Dhx9-IN-8 is a small-molecule inhibitor designed to target the enzymatic activity of DHX9.[4] By inhibiting DHX9, this compound is expected to disrupt cellular processes that are essential for rapid cell division, leading to a reduction in cellular proliferation, particularly in cancer cells that are highly dependent on DHX9 activity.[3][4]
These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound using standard in vitro assays, including the MTT, BrdU, and Colony Formation assays. Additionally, methods for evaluating the on-target effects of the inhibitor on the DHX9 signaling pathway are described.
General Experimental Workflow
The overall workflow for assessing the effect of this compound on cellular proliferation involves cell culture, treatment with the inhibitor, performing specific proliferation assays, and subsequent data analysis.
Protocols for Cellular Proliferation Assays
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation by measuring cellular metabolic activity.[5] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[5][6] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[6]
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[7]
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Include wells for background control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[5][6]
Data Presentation:
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.12 ± 0.06 | 89.6 |
| 1 | 0.85 ± 0.05 | 68.0 |
| 10 | 0.45 ± 0.03 | 36.0 |
| 100 | 0.15 ± 0.02 | 12.0 |
% Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] x 100
BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis in proliferating cells.[8] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[9][10] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[8][11]
Materials:
-
BrdU Cell Proliferation Assay Kit (contains BrdU, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate)[11]
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
Microplate reader (absorbance at 450 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well at a 1:100 dilution and incubate for 2-24 hours at 37°C. The optimal labeling time depends on the cell type's doubling time.
-
Fixation and Denaturation: Remove the labeling medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[11] This step is crucial to allow the antibody to access the incorporated BrdU.[9]
-
Antibody Incubation: Wash the plate with Wash Buffer. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[11]
-
Substrate Addition: Wash the plate. Add 100 µL of TMB substrate and incubate in the dark for 30 minutes, or until color develops.[11]
-
Stop Reaction: Add 100 µL of STOP solution.
-
Absorbance Reading: Measure the absorbance at 450 nm within 30 minutes. The magnitude of the absorbance is proportional to the quantity of BrdU incorporated into the cells.[11]
Data Presentation:
| This compound (µM) | Absorbance (450 nm) (Mean ± SD) | % Proliferation |
| 0 (Vehicle) | 1.50 ± 0.10 | 100 |
| 0.1 | 1.30 ± 0.09 | 86.7 |
| 1 | 0.90 ± 0.07 | 60.0 |
| 10 | 0.40 ± 0.04 | 26.7 |
| 100 | 0.10 ± 0.02 | 6.7 |
% Proliferation = [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] x 100
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo sustained proliferation to form a colony of at least 50 cells. It is a measure of long-term cell survival and reproductive integrity following treatment.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates containing complete medium. The optimal seeding density should be determined empirically.
-
Treatment: Allow cells to attach overnight. Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 7-14 days at 37°C, allowing colonies to form. Change the medium every 2-3 days.
-
Fixation: Once colonies are visible, remove the medium and wash the wells with PBS. Fix the colonies by adding 1 mL of 10% neutral buffered formalin or ice-cold methanol and incubating for 10-15 minutes.
-
Staining: Remove the fixative and add 1 mL of 0.5% Crystal Violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (defined as a cluster of ≥50 cells) in each well, either manually or using imaging software.
Data Presentation:
| This compound (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Survival Fraction |
| 0 (Vehicle) | 180 ± 12 | 36 | 1.00 |
| 0.1 | 155 ± 10 | 31 | 0.86 |
| 1 | 95 ± 8 | 19 | 0.53 |
| 10 | 30 ± 5 | 6 | 0.17 |
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100 Survival Fraction (SF) = PE of treated cells / PE of control cells
Analysis of DHX9 Pathway Modulation
To confirm that the observed anti-proliferative effects are due to the inhibition of DHX9, it is essential to analyze the modulation of DHX9 and its associated signaling pathways. DHX9 has been implicated in several pathways, including PI3K-AKT and NF-κB signaling.[1][12][13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 11. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dhx9-IN-8 in a Xenograft Mouse Model of Colorectal Cancer
Introduction
DEAH-box helicase 9 (DHX9) is a multifunctional enzyme involved in critical cellular processes such as transcription, translation, and the maintenance of genomic stability.[1][2] Elevated expression of DHX9 has been observed in various cancers, including colorectal cancer (CRC), and is often associated with a poor prognosis.[1][3] Notably, tumors with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR) exhibit a strong dependency on DHX9, making it a compelling therapeutic target for this subset of colorectal cancers.[1][4]
Dhx9-IN-8 (also referred to as ATX968) is a potent and selective small-molecule inhibitor of DHX9's helicase activity.[1][4] Preclinical studies have demonstrated that inhibition of DHX9 with this compound leads to increased replication stress, cell-cycle arrest, and apoptosis specifically in MSI-H/dMMR colorectal cancer cells.[1][4][5] In vivo, this compound has been shown to be well-tolerated and to induce robust and lasting tumor regression in xenograft mouse models of MSI-H colorectal cancer.[1][6][7]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a xenograft mouse model of colorectal cancer, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
DHX9 plays a crucial role in resolving RNA/DNA hybrids (R-loops) and other secondary structures that can form during transcription and replication.[2][8] In cancer cells with deficient mismatch repair (dMMR), there is an increased reliance on DHX9 to maintain genomic stability and manage replication stress.[4][8] Inhibition of DHX9's helicase activity by this compound prevents the resolution of these structures, leading to an accumulation of R-loops and G-quadruplexes.[8] This unresolved structural stress results in DNA damage and replication fork stalling.[8] In dMMR cancer cells, which are already compromised in their ability to repair DNA damage, this induced replication stress triggers cell cycle arrest in the S-G2 phase, followed by apoptosis.[7][8] This selective dependency makes DHX9 inhibition a promising targeted therapy for MSI-H/dMMR colorectal cancers.[1][4]
Signaling Pathway
The signaling pathway affected by DHX9 inhibition is centered on the cellular response to replication stress and DNA damage. The diagram below illustrates the proposed mechanism of action for this compound in MSI-H/dMMR colorectal cancer cells.
Caption: Mechanism of this compound in MSI-H/dMMR colorectal cancer cells.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound (ATX968) in colorectal cancer xenograft models.
Table 1: In Vivo Efficacy of this compound in an MSI-H Colorectal Cancer Xenograft Model (LS411N)
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Observations |
| Vehicle Control | - | Oral (b.i.d.) | - | Progressive tumor growth |
| This compound (ATX968) | 300 mg/kg | Oral (b.i.d.) | 105% (Tumor Regression) | Robust and durable tumor regression.[7] Minimal regrowth after treatment cessation.[6] |
Table 2: In Vivo Efficacy of this compound in a Microsatellite Stable (MSS) Colorectal Cancer Xenograft Model (SW480)
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Observations |
| Vehicle Control | - | Oral (b.i.d.) | - | Progressive tumor growth |
| This compound (ATX968) | Not specified, but tested | Oral (b.i.d.) | No significant inhibition | Lack of efficacy consistent with in vitro findings.[1] |
Table 3: Pharmacodynamic Biomarker Modulation
| Biomarker | Model | Treatment | Change in Expression | Significance |
| circBRIP1 mRNA | LS411N Xenograft | This compound (ATX968) 30-300 mg/kg b.i.d. | Dose-dependent increase | Confirms target engagement and DHX9 inhibition in vivo.[1][7] |
Experimental Protocols
Colorectal Cancer Xenograft Mouse Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using colorectal cancer cell lines.
Materials:
-
MSI-H colorectal cancer cell line (e.g., LS411N)[1]
-
MSS colorectal cancer cell line (e.g., SW480) as a negative control[1]
-
6-8 week old female BALB/c nude mice[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Animal housing under sterile conditions (laminar flow rooms)[1]
Procedure:
-
Culture colorectal cancer cells (LS411N or SW480) in appropriate medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Anesthetize the mice (e.g., with 2% vaporized isoflurane).[9]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumors are typically palpable within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Administration of this compound
Materials:
-
This compound (ATX968)
-
Vehicle solution (formulation to be determined based on compound properties)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentration (e.g., for a 300 mg/kg dose).
-
Administer the designated volume of the this compound solution or vehicle control to the mice via oral gavage.
-
Dosing is typically performed twice daily (b.i.d.).[7]
-
Continue treatment for a specified period, for example, 28 days.[1][6]
Assessment of Antitumor Efficacy
Materials:
-
Digital calipers
-
Analytical balance
Procedure:
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment tolerance.[1]
-
At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) guidelines.
-
Excise the tumors and measure their final weight.
-
Collect blood and tumor tissue for pharmacodynamic analysis (e.g., circBRIP1 levels).
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical study evaluating this compound in a colorectal cancer xenograft model.
Caption: Workflow for a xenograft mouse model study of this compound.
Conclusion
The DHX9 inhibitor, this compound (ATX968), represents a promising therapeutic strategy for colorectal cancers characterized by microsatellite instability and deficient mismatch repair.[1][4] The protocols and data presented here provide a framework for conducting preclinical in vivo studies to evaluate the efficacy of DHX9 inhibitors in a xenograft mouse model. Careful selection of appropriate cell line models (MSI-H vs. MSS) is critical to demonstrating the selective activity of this class of compounds.[1] Monitoring tumor growth and relevant pharmacodynamic biomarkers will be essential for validating target engagement and antitumor effects.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 7. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In Vivo Selection Against Human Colorectal Cancer Xenografts Identifies an Aptamer That Targets RNA Helicase Protein DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dhx9-IN-8 Treatment for Inducing Synthetic Lethality in BRCA-Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Dhx9-IN-8, a potent and selective inhibitor of DExH-Box Helicase 9 (DHX9), to induce synthetic lethality in cancer cells harboring BRCA1 or BRCA2 mutations. The information presented is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of DHX9 inhibition in BRCA-deficient cancers.
Disclaimer: The specific inhibitor "this compound" is not widely documented in publicly available literature. The data and protocols provided herein are based on published information for potent and selective DHX9 inhibitors, such as ATX968, which will be used as a representative compound. Researchers should validate these protocols for their specific DHX9 inhibitor.
Principle of Synthetic Lethality
Synthetic lethality is a therapeutic strategy that exploits the co-occurrence of two genetic events to induce cell death, whereas either event alone is non-lethal. In the context of BRCA-mutant cancers, the deficiency in the Homologous Recombination (HR) DNA repair pathway, due to BRCA1/2 mutations, represents the first event. Inhibition of DHX9, a helicase crucial for resolving R-loops and G-quadruplexes and maintaining genomic stability, serves as the second event.[1][2][3]
DHX9 inhibition leads to the accumulation of these secondary DNA structures, causing increased replication stress and DNA damage.[1][2][4] While healthy cells can resolve this damage through the BRCA-dependent HR pathway, BRCA-mutant cells are unable to do so, leading to catastrophic genomic instability and subsequent cell death (apoptosis).[1][4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of DHX9 inhibition-induced synthetic lethality and a general experimental workflow for its investigation.
Caption: Signaling pathway of DHX9 inhibition leading to synthetic lethality in BRCA-mutant cells.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the representative DHX9 inhibitor, ATX968.
Table 1: In Vitro Activity of ATX968
| Parameter | Value | Reference |
| IC50 (DHX9 Helicase Activity) | 8 nM | [3] |
| Cellular EC50 (circBRIP1) | 0.054 µM | [6] |
Table 2: In Vivo Dosing of a Representative DHX9 Inhibitor
| Parameter | Value | Cell Lines | Animal Model | Reference |
| Dosage | 100 mg/kg | Triple Negative Breast Cancer, High-Grade Serous Ovarian Cancer | Human Xenografts | [1][4] |
| Administration | Oral, BID (twice daily) | Triple Negative Breast Cancer, High-Grade Serous Ovarian Cancer | Human Xenografts | [1][4] |
| Duration | Up to 28 days | Triple Negative Breast Cancer, High-Grade Serous Ovarian Cancer | Human Xenografts | [1][4] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the effect of this compound on the viability of BRCA-mutant and wild-type cells.
Materials:
-
BRCA-mutant and BRCA-wild-type cancer cell lines (e.g., MDA-MB-436, HCC1937 for BRCA-mutant; MDA-MB-231 for BRCA-wild-type)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values.
R-loop Detection by Immunofluorescence
This protocol describes the detection of R-loop accumulation in cells treated with this compound using the S9.6 antibody.
Materials:
-
BRCA-mutant and BRCA-wild-type cells
-
This compound
-
Coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBST)
-
S9.6 primary antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control for 24-48 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBST (PBS with 0.1% Tween-20).
-
Block with 5% BSA in PBST for 1 hour at room temperature.
-
Incubate with the S9.6 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity to determine the level of R-loop formation.
Western Blot for DNA Damage Markers
This protocol is for detecting markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP) in cells treated with this compound.
Materials:
-
BRCA-mutant and BRCA-wild-type cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a BRCA-mutant breast cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
BRCA-mutant breast cancer cells (e.g., HCC1937)
-
Female immunodeficient mice (e.g., NSG or nude mice, 6-8 weeks old)
-
Matrigel
-
This compound formulated for oral administration
-
Calipers
Protocol:
-
Resuspend 5 x 10^6 BRCA-mutant cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg, BID) or vehicle control orally to the respective groups.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the specified duration (e.g., 21-28 days) or until the tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accenttx.com [accenttx.com]
- 6. medkoo.com [medkoo.com]
Detecting R-loop Accumulation Following Dhx9 Inhibition with Dhx9-IN-8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for detecting and quantifying R-loop accumulation in cells following treatment with Dhx9-IN-8, a potent and selective inhibitor of the DExH-Box Helicase 9 (Dhx9). Dhx9 is a crucial enzyme involved in resolving R-loops, which are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA.[1][2] Inhibition of Dhx9's helicase activity is expected to lead to the accumulation of these structures, a cellular event with significant implications for genome stability, DNA replication, and transcription.[3][4][5] The methodologies described herein are essential for characterizing the cellular effects of this compound and other specific Dhx9 inhibitors like ATX968.[6][7]
Mechanism of Action: this compound, as a selective inhibitor, is designed to interfere with the ATP-dependent helicase activity of Dhx9.[8][9] This inhibition prevents the unwinding of RNA:DNA hybrids, leading to the stabilization and accumulation of R-loops.[6][10] Understanding the extent and genomic location of R-loop accumulation is critical for elucidating the inhibitor's mechanism of action and its potential therapeutic applications, particularly in oncology.[9][11]
Signaling Pathway and Experimental Workflow
The inhibition of Dhx9 by this compound disrupts the normal cellular processes of R-loop resolution, leading to their accumulation and subsequent cellular responses. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing R-loop levels.
Caption: Inhibition of Dhx9 by this compound leads to R-loop accumulation and downstream cellular stress.
Caption: General workflow for detecting R-loop accumulation after this compound treatment.
Quantitative Data Summary
The following tables provide a structured overview of expected quantitative data from the described experimental protocols. These are example tables and should be adapted based on experimental design and results.
Table 1: DRIP-qPCR Analysis of R-loop Accumulation at Specific Genomic Loci
| Target Gene | Treatment | Fold Enrichment (vs. IgG) | Standard Deviation | p-value |
| Gene X | Vehicle (DMSO) | 2.5 | 0.4 | |
| This compound (1 µM) | 15.2 | 2.1 | <0.01 | |
| Gene Y | Vehicle (DMSO) | 1.8 | 0.3 | |
| This compound (1 µM) | 10.5 | 1.5 | <0.01 | |
| Negative Control Region | Vehicle (DMSO) | 1.1 | 0.2 | |
| This compound (1 µM) | 1.3 | 0.3 | >0.05 |
Table 2: Summary of DRIP-seq Data
| Sample | Total Reads | Mapped Reads (%) | Number of R-loop Peaks | Mean Peak Width (bp) |
| Vehicle (DMSO) | 50,123,456 | 92.3 | 5,432 | 1,250 |
| This compound (1 µM) | 48,765,432 | 91.8 | 15,678 | 1,890 |
| This compound + RNase H | 51,987,654 | 93.1 | 876 | 980 |
Table 3: Quantification of Nuclear S9.6 Immunofluorescence Intensity
| Treatment | Number of Cells Analyzed | Mean Nuclear Intensity (a.u.) | Standard Error | p-value |
| Vehicle (DMSO) | 150 | 250.6 | 15.8 | |
| This compound (1 µM) | 150 | 875.2 | 45.3 | <0.001 |
| This compound (1 µM) + RNase H | 150 | 280.4 | 18.2 | <0.001 (vs. This compound) |
Experimental Protocols
DNA-RNA Immunoprecipitation followed by qPCR (DRIP-qPCR)
This protocol allows for the quantification of R-loops at specific genomic loci.
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS, Proteinase K).
-
DRIP Buffer (10 mM Sodium Phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100).
-
S9.6 antibody.
-
Protein A/G magnetic beads.
-
Wash Buffers (Low salt, high salt, LiCl).
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS).
-
qPCR reagents and primers for target and control regions.
Protocol:
-
Cell Lysis and Genomic DNA Extraction:
-
Harvest and wash cells.
-
Lyse cells in Lysis Buffer with Proteinase K at 55°C overnight.
-
Extract genomic DNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.
-
Resuspend DNA in TE buffer.
-
-
DNA Fragmentation:
-
Fragment genomic DNA to an average size of 300-500 bp using restriction enzyme digestion or sonication.
-
-
Immunoprecipitation:
-
Dilute fragmented DNA in DRIP Buffer.
-
Incubate a portion of the DNA with RNase H as a negative control.
-
Pre-clear the DNA with Protein A/G beads.
-
Incubate the supernatant with the S9.6 antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the DNA-RNA hybrids using Elution Buffer.
-
Reverse cross-links (if applicable) and purify the DNA.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for genomic regions of interest and a negative control region.
-
Calculate the enrichment of R-loops as a percentage of the input DNA.
-
DNA-RNA Immunoprecipitation followed by High-Throughput Sequencing (DRIP-seq)
This method provides a genome-wide map of R-loop distribution.
Materials:
-
Same as for DRIP-qPCR.
-
Reagents for library preparation for next-generation sequencing.
Protocol:
-
DRIP Procedure:
-
Follow steps 1-4 of the DRIP-qPCR protocol.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the eluted DNA according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of R-loop enrichment.
-
Compare R-loop profiles between this compound-treated and control samples.
-
Immunofluorescence (IF) for R-loop Detection
This protocol allows for the visualization and quantification of total nuclear R-loop levels.[6]
Materials:
-
Cells grown on coverslips, treated with this compound or vehicle.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer (0.5% Triton X-100 in PBS).
-
Blocking Buffer (5% BSA in PBS).
-
S9.6 antibody.
-
Fluorescently-labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
RNase H (for negative control).
Protocol:
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize cells with Permeabilization Buffer for 10 minutes.
-
-
RNase H Treatment (Negative Control):
-
For control coverslips, treat with RNase H in a suitable buffer for 1-2 hours at 37°C.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with the S9.6 antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides with mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the S9.6 signal within the DAPI-stained nuclear area using image analysis software (e.g., ImageJ).
-
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CheMondis Marketplace [chemondis.com]
- 9. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 10. accenttx.com [accenttx.com]
- 11. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dhx9-IN-8 in Antiviral Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the antiviral potential of Dhx9-IN-8, a small molecule inhibitor of the DExD/H-box helicase 9 (Dhx9).
Introduction: Dhx9 as an Antiviral Target
DExD/H-box helicase 9 (Dhx9), also known as RNA Helicase A (RHA), is a multifunctional enzyme involved in virtually all aspects of RNA metabolism, including transcription, splicing, and translation.[1][2] Dhx9 plays a complex and often contradictory role in viral infections. It has been identified as a host factor that can be co-opted by some viruses to facilitate their replication.[1][3] Conversely, Dhx9 can also function as a crucial component of the innate immune system, acting as a sensor for viral nucleic acids and triggering antiviral responses through signaling pathways involving MAVS, MyD88, NF-κB, and STAT1.[4][5][6][7] This dual functionality makes Dhx9 an attractive target for the development of broad-spectrum antiviral therapies. Dhx9 inhibitors, such as this compound, work by interfering with the enzyme's ATP-dependent helicase activity, which is essential for unwinding RNA and RNA-DNA hybrid structures.[3] This inhibition can disrupt viral replication processes that rely on Dhx9 activity.
Experimental Design Workflow
The assessment of this compound as an antiviral agent follows a logical progression from initial toxicity profiling to the elucidation of its specific mechanism of action.
Caption: Experimental workflow for the assessment of this compound.
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A Virus (H1N1) | A549 | >100 | 5.2 | >19.2 |
| Chikungunya Virus (CHIKV) | Vero | >100 | 8.7 | >11.5 |
| Myxoma Virus (MYXV) | HeLa | >100 | 12.1 | >8.3 |
| Uninfected | A549, Vero, HeLa | >100 | N/A | N/A |
Table 2: Effect of this compound on Dhx9 Helicase Activity
| Compound | Concentration (µM) | ATPase Activity (% of Control) | Duplex Unwinding (% of Control) |
| This compound | 1 | 85.3 | 78.5 |
| 5 | 52.1 | 45.2 | |
| 10 | 25.8 | 18.9 | |
| 50 | 5.4 | 3.1 | |
| Control (DMSO) | N/A | 100 | 100 |
Table 3: Time-of-Addition Assay Results
| Time of Addition (hours post-infection) | Viral Titer Reduction (%) | Inferred Stage of Inhibition |
| -2 to 0 | 15 | Minimal effect on attachment/entry |
| 0 to 2 | 85 | Early post-entry events |
| 2 to 4 | 92 | Early replication/transcription |
| 4 to 8 | 65 | Ongoing replication |
| 8 to 12 | 25 | Late replication/assembly |
Experimental Protocols
Protocol 1: Cytotoxicity Assay
This assay determines the concentration of this compound that is toxic to host cells.
Materials:
-
Host cells (e.g., A549, Vero, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Method:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
This assay measures the ability of this compound to inhibit viral replication.
Materials:
-
Host cells
-
Virus stock of known titer
-
This compound
-
Overlay medium (e.g., containing methylcellulose)
-
Crystal violet staining solution
Method:
-
Seed host cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum and wash the cells.
-
Overlay the cells with an overlay medium containing various concentrations of this compound.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50), the concentration of this compound that reduces the number of plaques by 50%.
Protocol 3: Helicase ATPase Activity Assay
This biochemical assay directly measures the effect of this compound on the ATPase activity of purified Dhx9, which is essential for its helicase function.
Materials:
-
Recombinant human Dhx9 protein
-
ATP
-
RNA or DNA substrate (e.g., poly(I:C))
-
Assay buffer
-
ADP detection kit (e.g., Transcreener® ADP² Assay)[8]
-
Plate reader
Method:
-
In a 384-well plate, add the assay buffer, recombinant Dhx9, and varying concentrations of this compound.
-
Initiate the reaction by adding ATP and the nucleic acid substrate.
-
Incubate at the optimal temperature for Dhx9 activity (e.g., 37°C).
-
Stop the reaction and add the ADP detection reagents.
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Calculate the percentage of ATPase inhibition relative to a vehicle control.
Signaling Pathways and Mechanism of Action
Dhx9 is implicated in multiple signaling pathways that are critical for the host antiviral response. Understanding how this compound modulates these pathways can provide insights into its mechanism of action.
Dhx9 in Innate Immune Signaling
Dhx9 can act as a cytoplasmic sensor of viral RNA, leading to the activation of downstream signaling cascades that result in the production of type I interferons and other pro-inflammatory cytokines.[4][5]
Caption: Dhx9-mediated viral RNA sensing pathway.
Dhx9 in NF-κB and STAT1 Transcriptional Regulation
Nuclear Dhx9 can act as a transcriptional co-activator, interacting with key transcription factors like NF-κB p65 and STAT1 to enhance the expression of antiviral genes.[5][7]
Caption: Role of Dhx9 in transcriptional regulation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. DExD/H-box helicase 9 intrinsically controls CD8+ T cell–mediated antiviral response through noncanonical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleic DHX9 cooperates with STAT1 to transcribe interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Dhx9-IN-8 solubility and stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dhx9-IN-8 in cell culture experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I prepare the working solution of this compound in cell culture media?
A2: To prepare the working solution, the DMSO stock of this compound should be serially diluted in your complete cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the expected stability of this compound in cell culture media?
A3: The stability of this compound in cell culture media has not been specifically reported. However, for similar small molecule inhibitors, it is recommended to prepare fresh dilutions in media for each experiment from a frozen DMSO stock.[1][2] The stability can be affected by factors such as media composition, pH, temperature, and light exposure. For long-term experiments, consider replenishing the media with freshly diluted inhibitor at regular intervals.
Q4: At what temperature should I store the this compound stock solution?
A4: Stock solutions of similar DHX9 inhibitors in DMSO are typically stored at -20°C or -80°C for long-term stability.[1][2] Refer to the manufacturer's instructions for specific storage recommendations for your compound. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | The compound's solubility limit in aqueous media has been exceeded. The final DMSO concentration is too low to maintain solubility. | - Ensure the final DMSO concentration is sufficient, but non-toxic to your cells (e.g., 0.1%).- Prepare the working solution by adding the DMSO stock to the media with vigorous vortexing.- Consider using a pre-warmed cell culture medium.- If precipitation persists, using a solubilizing agent like PEG300 or Tween-80 in the initial stock preparation might be necessary, though this should be tested for cell compatibility.[1] |
| No observable effect on cells after treatment. | - The concentration of this compound is too low.- The inhibitor has degraded.- The cells are resistant to DHX9 inhibition. | - Perform a dose-response experiment to determine the optimal concentration.- Prepare fresh working solutions from a new aliquot of the DMSO stock.- Verify the activity of your this compound lot in a biochemical assay if possible.- Confirm that your cell line expresses DHX9 and that its activity is relevant to the phenotype you are studying. |
| High levels of cell death in control (DMSO-treated) cells. | The concentration of DMSO is too high and is causing cytotoxicity. | - Ensure the final DMSO concentration in your cell culture media is at a non-toxic level, typically below 0.1%.- Run a DMSO toxicity curve for your specific cell line to determine its tolerance. |
| Inconsistent results between experiments. | - Variability in inhibitor preparation.- Differences in cell culture conditions (e.g., cell density, passage number).- Degradation of the inhibitor stock. | - Standardize the protocol for preparing and diluting the inhibitor.- Maintain consistent cell culture practices.- Use fresh aliquots of the inhibitor stock for each experiment and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes solubility information for similar DHX9 inhibitors, which can serve as a reference.
| Compound | Solvent/Vehicle | Solubility | Reference |
| DHX9-IN-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 3.85 mg/mL (8.34 mM) | [1] |
| DHX9-IN-1 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.42 mM) | [1] |
| DHX9-IN-4 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | [2] |
| DHX9-IN-4 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Based on the manufacturer's instructions, dissolve the lyophilized this compound powder in 100% sterile DMSO to a high concentration (e.g., 10 mM).
-
Solubilization: If the compound does not readily dissolve, gentle warming (e.g., 37°C) and/or sonication can be applied.[1]
-
Aliquoting: Dispense the stock solution into small, single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term storage.[1][2]
Protocol 2: Treatment of Cells with this compound
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw a fresh aliquot of the this compound DMSO stock. Serially dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, depending on the experimental endpoint.
-
Analysis: Following incubation, proceed with your downstream analysis (e.g., cell viability assay, western blotting for pathway markers, etc.).
Visualizations
Caption: Signaling pathways affected by DHX9 inhibition.
Caption: A typical experimental workflow for cell treatment.
References
Technical Support Center: Optimizing Dhx9-IN-8 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DHX9 inhibitor, Dhx9-IN-8. The information herein is designed to help optimize its concentration for various in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor targeting the DExH-box helicase 9 (DHX9). DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, such as R-loops and G-quadruplexes, playing crucial roles in transcription, replication, and the maintenance of genomic stability.[1][2][3] By inhibiting the enzymatic activity of DHX9, this compound is expected to induce the accumulation of these nucleic acid structures, leading to replication stress, DNA damage, and ultimately cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on DHX9 activity.[2][4]
Q2: What are the key signaling pathways affected by DHX9 inhibition?
DHX9 is involved in multiple cellular signaling pathways. Its inhibition can impact:
-
DNA Damage Response (DDR): Inhibition of DHX9 leads to the accumulation of R-loops and replication stress, activating the ATR-Chk1 signaling pathway.[5]
-
p53 Signaling: DHX9 inhibition can evoke p53-mediated apoptosis in several cancer cell lines.[6]
-
NF-κB Signaling: DHX9 can enhance the transcriptional activity of NF-κB by promoting the phosphorylation and nuclear translocation of its p65 subunit.[7]
-
PI3K/AKT Signaling: DHX9 is sometimes necessary for the activation of the PI3K-AKT pathway, which is crucial for cell proliferation and survival.[5]
-
Interferon (IFN) Signaling: Loss of DHX9 can trigger antiviral sensing pathways, leading to an interferon response.[4][8]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
Based on data from similar potent, selective DHX9 inhibitors like ATX968, a good starting point for concentration-response experiments would be a wide range, from low nanomolar to high micromolar (e.g., 1 nM to 10 µM). For initial screening, a concentration of 1 µM can be used to assess preliminary activity.[2] The optimal concentration will be highly dependent on the cell line and the specific endpoint being measured.
Q4: How can I confirm that this compound is engaging its target, DHX9, in my cells?
Target engagement can be confirmed by observing the downstream molecular consequences of DHX9 inhibition. A reliable cellular biomarker for DHX9 inhibition is the induction of circular RNA (circRNA), specifically circBRIP1.[2] An increase in circBRIP1 levels, which can be measured by qPCR, indicates that the inhibitor is active against DHX9 in the cell. Another approach is to measure the accumulation of R-loops using immunofluorescence with an S9.6 antibody.[9]
Q5: What are potential off-target effects to consider?
While specific off-target effects for this compound are not detailed in the provided search results, it is always crucial to assess the specificity of a new inhibitor. This can be done by:
-
Using a Rescue Experiment: Transfecting cells with a drug-resistant mutant of DHX9 should rescue the phenotypic effects of the inhibitor if it is on-target.[4]
-
Comparing with Genetic Knockdown: The phenotypic effects of this compound should mimic those observed with siRNA or CRISPR-mediated knockdown of DHX9.[2]
-
Profiling against other Helicases: Testing the inhibitor against a panel of related helicases can help determine its selectivity.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or proliferation. | Inhibitor concentration is too low.The chosen cell line is not dependent on DHX9 for survival.Incorrect assay conditions (e.g., incubation time, cell density).this compound is inactive or has degraded. | Perform a dose-response curve over a wider concentration range (e.g., 1 nM to 50 µM).Test on cell lines known to be sensitive to DHX9 inhibition (e.g., microsatellite instable (MSI) colorectal cancer cell lines).[2]Optimize assay parameters, including extending the incubation time (e.g., up to 14 days for colony formation assays).[2]Verify the integrity and activity of the compound. |
| High level of cytotoxicity observed even at low concentrations. | The cell line is extremely sensitive to DHX9 inhibition.Off-target toxicity.Solvent (e.g., DMSO) toxicity. | Narrow the concentration range to lower nanomolar levels.Perform target engagement assays (e.g., circBRIP1 qPCR) to correlate with cytotoxicity.Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%). |
| Inconsistent results between experiments. | Variability in cell passage number or health.Inconsistent inhibitor preparation or storage.Fluctuations in incubator conditions (CO2, temperature, humidity). | Use cells within a consistent and low passage number range.Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles.Ensure consistent and proper calibration of all laboratory equipment. |
| No increase in R-loops or DNA damage markers. | Suboptimal concentration or duration of treatment.The antibody used for detection is not working correctly.The cell line has a highly efficient R-loop resolution mechanism. | Increase the concentration and/or duration of this compound treatment.Validate the antibody with positive and negative controls.Confirm target engagement through an alternative method like circBRIP1 induction before proceeding with downstream assays.[2] |
Quantitative Data Summary
The following table summarizes effective concentrations of the proxy DHX9 inhibitor, ATX968, in various assays. This data can serve as a reference for designing experiments with this compound.
| Assay Type | Cell Line(s) | Inhibitor | Effective Concentration (IC50/EC50) | Reference |
| Anti-proliferative Activity | MSI-H Colorectal Cancer Cells | ATX968 | < 1 µM | [2] |
| circBRIP1 Induction | Various | ATX968 | EC50 = 101 nM | [2] |
| circAKR1A1 Induction | Various | ATX968 | EC50 = 95 nM | [2] |
| circDKC1 Induction | Various | ATX968 | EC50 = 236 nM | [2] |
| DHX9 Helicase Activity | Biochemical Assay | ATX968 | Potent Inhibition | [2] |
| DHX9 ATPase Activity | Biochemical Assay | Compound 1 (precursor to ATX968) | EC50 = 2.9 µM (partial inhibition) | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A 10-point, 3-fold dilution series starting from 10 µM is a common starting point.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[9] Mix on an orbital shaker to induce cell lysis. Read the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blotting for DNA Damage Markers
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for an appropriate time (e.g., 24-48 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against DNA damage markers (e.g., γH2AX, p-Chk1) and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Key signaling pathways affected by the inhibition of DHX9.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in DHX9 helicase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DHX9 helicase assays. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My helicase assay shows a decrease in the substrate, but I don't see a corresponding increase in the unwound product. What could be the issue?
A1: This is a common issue that can arise from several factors:
-
Nuclease Contamination: Your purified DHX9 enzyme preparation may be contaminated with RNases or DNases. These enzymes will degrade the substrate, leading to its disappearance without the formation of the expected unwound product. This can manifest as a loss of substrate even in the absence of ATP.[1]
-
Substrate Re-annealing: The unwound single-stranded products may be re-annealing, preventing their detection.
-
Solution: Include a "trap" strand in your reaction. This is an unlabeled oligonucleotide complementary to one of the unwound strands, which will bind to it and prevent it from re-annealing with its original partner.[2]
-
-
Hairpin Formation: The single-stranded products themselves might be forming secondary structures like hairpins, which could alter their migration on a gel and be mistaken for a lack of product.[1]
-
Solution: Analyze the sequence of your oligonucleotide substrates for the potential to form stable secondary structures. Consider redesigning the substrate if necessary.
-
Q2: My ATPase activity is very low or absent. What are the potential causes?
A2: Low ATPase activity can be due to several factors related to the enzyme, substrate, or reaction conditions:
-
Incorrect Substrate Structure: DHX9 helicase activity is highly dependent on the structure of the nucleic acid substrate. It preferentially binds to and unwinds substrates with a 3' single-stranded overhang.[3][4] Blunt-ended duplexes or those with a 5' overhang are poor substrates.[3]
-
Suboptimal Buffer Conditions: The composition of the reaction buffer is critical. Ensure all components are at their optimal concentrations.
-
Inactive Enzyme: The DHX9 protein may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles.[5]
-
ATP Hydrolysis Requirement: DHX9 requires ATP hydrolysis for its helicase activity. Assays performed in the absence of ATP or with non-hydrolyzable ATP analogs (like AMP-PNP) will not show strand displacement.[3]
Q3: I am observing inconsistent results between experimental replicates. What can I do to improve reproducibility?
A3: Inconsistent results often stem from minor variations in experimental setup and execution.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and appropriate tips.
-
Component Mixing: Thoroughly mix all reaction components before incubation.
-
Temperature Control: Maintain a consistent temperature throughout the assay incubation.
-
Reagent Quality: Use high-quality reagents and ensure they have not expired. The quality and annealing efficiency of oligonucleotide substrates are crucial.[6]
Q4: Can compounds in my screening library interfere with the assay readout?
A4: Yes, compound interference is a significant concern in high-throughput screening.
-
Fluorescent Compounds: If you are using a fluorescence-based assay, compounds that are themselves fluorescent can interfere with the signal.[5]
-
DNA Binding Compounds: Many compounds can inhibit helicase activity by binding to the DNA substrate rather than the enzyme itself. This is a common source of false positives.[7]
-
DMSO Concentration: If your compounds are dissolved in DMSO, ensure the final concentration in the reaction does not exceed 1%, as higher concentrations can inhibit enzyme activity.[8]
Key Experimental Protocols
DHX9 ATPase Activity Assay
This protocol is based on the detection of ADP produced during the ATP hydrolysis reaction.
Materials:
-
Purified recombinant DHX9 protein
-
DHX9 substrate (e.g., a double-stranded RNA with a 3' overhang)
-
ATP
-
Assay Buffer: 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween 20, 0.01% BSA.[9]
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
96-well or 384-well white plates
Procedure:
-
Prepare the reaction mixture by adding the assay buffer, DHX9 enzyme, and the test compound (inhibitor) to the wells of the plate.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at the reaction temperature (e.g., 30°C or 37°C).[9][10]
-
Initiate the reaction by adding the DHX9 substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 45-60 minutes).[9][10]
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP detection kit.[9] The luminescence signal is directly proportional to the amount of ADP generated and thus to the DHX9 ATPase activity.[8]
DHX9 Helicase (Unwinding) Assay
This protocol uses a fluorogenic substrate to measure the unwinding of a double-stranded nucleic acid.
Materials:
-
Purified recombinant DHX9 protein
-
Fluorogenic RNA or DNA substrate (e.g., one strand labeled with a fluorophore like TAMRA and the complementary strand with a quencher like BHQ).[5]
-
ATP
-
Helicase Assay Buffer: 20 mM HEPES pH 7.0, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 5% glycerol, 0.1% Triton X-100.[1]
-
Black, non-binding 96-well or 384-well plates.[9]
Procedure:
-
Add the helicase assay buffer, DHX9 enzyme, and test compound to the wells of the plate.
-
Initiate the reaction by adding the fluorogenic substrate and ATP.
-
Immediately begin monitoring the fluorescence in a plate reader at the appropriate excitation and emission wavelengths for your fluorophore.
-
The unwinding of the duplex separates the fluorophore and the quencher, resulting in an increase in fluorescence.[5] The rate of fluorescence increase is proportional to the helicase activity.
Quantitative Data Summary
| Parameter | Value | Reference |
| DHX9 ATPase Assay | ||
| Final DHX9 Concentration | 2.5 nM | [9] |
| Final Oligonucleotide Concentration | 12.5 nM | [9] |
| Final ATP Concentration | 5 µM | [9] |
| Reaction Volume | 10-20 µL | [9] |
| Incubation Time | 45 minutes | [9] |
| DHX9 Helicase Assay | ||
| DHX9 Concentration Range | 50 - 200 nM | [3] |
| DNA Substrate Concentration | 5 nM | [3] |
| Incubation Time | 20 minutes | [3] |
| Incubation Temperature | 32°C | [3] |
| Optimized Assay Buffer Components | Concentration | Reference |
| HEPES (pH 7.5) | 40 mM | [9] |
| MgCl₂ | 20 mM | [9] |
| DTT | 1 mM | [9] |
| Tween 20 | 0.01% | [9] |
| BSA | 0.01% | [9] |
| RNaseOUT | 0.004 U/ml | [9] |
Visualized Workflows and Pathways
Caption: Workflow for a DHX9 ATPase activity assay.
Caption: Principle and workflow of a fluorogenic helicase unwinding assay.
Caption: A logical flowchart for troubleshooting common DHX9 assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying RNA Helicase Inhibitors Using Duplex Unwinding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Insight into the biochemical mechanism of DNA helicases provided by bulk-phase and single-molecule assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering New Medicines Targeting Helicases: Challenges and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. accenttx.com [accenttx.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Interpreting Gene Expression Changes After Dhx9-IN-8 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting gene expression changes observed after treatment with Dhx9-IN-8, a potent and selective inhibitor of the DExH-box helicase 9 (DHX9).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it affect gene expression?
A1: this compound is a small molecule inhibitor that targets the helicase activity of DHX9.[1] DHX9 is an enzyme that unwinds RNA and DNA secondary structures, such as R-loops (RNA:DNA hybrids) and G-quadruplexes.[2] By inhibiting DHX9, this compound treatment leads to the accumulation of these structures.[2][3] This accumulation causes transcription-replication collisions, resulting in DNA replication stress, DNA damage, and cell-cycle arrest.[2][3]
Consequently, you can expect to see significant changes in gene expression profiles. Key signatures include:
-
Upregulation of DNA damage response genes: As the cell attempts to repair the DNA damage caused by replication stress.[3][4]
-
Induction of a tumor-intrinsic interferon (IFN) response: The accumulation of double-stranded RNA (dsRNA) mimics a viral infection, triggering an antiviral-like transcriptional program and the expression of interferon-stimulated genes (ISGs).[3][4][5]
-
Downregulation of cancer-associated pathways: Notably, genes related to DNA replication and cell proliferation are often downregulated.[3][4]
Q2: Why do we observe significant anti-proliferative effects of this compound in microsatellite instable-high (MSI-H) and deficient mismatch repair (dMMR) cancer cells?
A2: Cancer cells with MSI-H and dMMR are particularly dependent on DHX9 for survival.[2] These cells already have a high tumor mutational burden (TMB) and defects in DNA damage repair pathways.[2] The inhibition of DHX9 by this compound exacerbates the existing genomic instability, leading to a synthetic lethal effect. The accumulation of R-loops and subsequent DNA damage becomes intolerable for these cells, resulting in cell cycle arrest and apoptosis.[2]
Q3: We are not seeing the expected upregulation of interferon-stimulated genes (ISGs) after this compound treatment. What could be the reason?
A3: Several factors could contribute to a lack of ISG upregulation:
-
Cell Line Specificity: The magnitude of the interferon response can be cell-line dependent. Some cell lines may have a dampened innate immune signaling pathway.
-
Treatment Duration and Dose: The induction of ISGs is a downstream effect of dsRNA accumulation and may require a sufficient duration of treatment and an optimal concentration of this compound. Consider performing a time-course and dose-response experiment.
-
RNA Integrity: Ensure the integrity of your RNA samples before performing gene expression analysis. Degraded RNA can lead to unreliable results.
-
Assay Sensitivity: The method used for gene expression analysis (e.g., qRT-PCR, RNA-seq) should be sensitive enough to detect changes in ISG expression.
Q4: Our RNA-seq data shows widespread changes in gene expression, making it difficult to pinpoint the direct effects of this compound. How can we refine our analysis?
A4: Widespread transcriptional changes are expected due to the central role of DHX9 in transcription and RNA processing.[6][7] To refine your analysis:
-
Gene Set Enrichment Analysis (GSEA): Use GSEA to identify enriched pathways and biological processes among the differentially expressed genes. Look for enrichment in pathways related to DNA damage response, interferon signaling, and cell cycle regulation.[4]
-
Focus on Known DHX9-Regulated Processes: Prioritize the analysis of genes involved in R-loop metabolism, DNA repair, and innate immune signaling.
-
Integrate with Other Data Types: If available, integrate your transcriptomic data with proteomic or epigenomic data to gain a more comprehensive understanding of the cellular response to this compound.
Troubleshooting Guides
Problem 1: Inconsistent cell viability results after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell culture conditions | Ensure consistent cell seeding density, passage number, and media composition across experiments. |
| Compound stability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Assay timing | Optimize the duration of treatment. The anti-proliferative effects may take 72 hours or longer to become apparent.[2] |
| Cell line sensitivity | Verify the MSI and MMR status of your cell line. MSS/pMMR cell lines are expected to be less sensitive.[2] |
Problem 2: Difficulty validating RNA-seq results with qRT-PCR for specific genes.
| Possible Cause | Troubleshooting Step |
| Primer design | Design and validate primers that are specific to the target transcript and span an exon-exon junction to avoid amplifying genomic DNA. |
| Reference gene stability | Ensure the reference gene(s) used for normalization are not affected by this compound treatment. It is advisable to test multiple reference genes. |
| RNA quality | Use high-quality RNA with a RIN (RNA Integrity Number) > 8 for both RNA-seq and qRT-PCR. |
| Reverse transcription efficiency | Optimize the reverse transcription reaction conditions. |
Quantitative Data Summary
Table 1: Antiproliferative Activity of a DHX9 Inhibitor (ATX968) in Colorectal Cancer Cell Lines
| Cell Line | MSI Status | MMR Status | IC50 (µmol/L) |
| LS411N | MSI-H | dMMR | < 1 |
| NCI-H747 | MSS | pMMR | > 1 |
Data adapted from a study on a similar DHX9 inhibitor, ATX968, to illustrate the differential sensitivity.[2]
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic model.
RNA Sequencing (RNA-seq)
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time and dose.
-
RNA Extraction: Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) and treat with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a standard protocol (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Sequence the libraries on an Illumina sequencing platform.
-
Data Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, and perform differential gene expression analysis using tools like DESeq2 or edgeR.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Extract total RNA as described for RNA-seq and synthesize cDNA using a reverse transcription kit.
-
Primer Design: Design primers for the genes of interest and a stable reference gene.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of this compound action on gene expression.
Caption: Workflow for gene expression analysis after this compound treatment.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Dhx9-IN-8 degradation and half-life in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DHX9 inhibitors, exemplified here as DHX9-IN-8. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DHX9 inhibitors?
DHX9 inhibitors are compounds that interfere with the enzymatic activity of the DHX9 protein, an ATP-dependent RNA/DNA helicase.[1] DHX9 is crucial for various cellular processes, including DNA replication, transcription, RNA processing, and maintaining genomic stability.[2][3] These inhibitors typically bind to the DHX9 protein and impede its ability to unwind nucleic acid structures like R-loops and G-quadruplexes.[4] This disruption of DHX9 function leads to increased replication stress, DNA damage, and can ultimately induce apoptosis in cancer cells, particularly those with existing genomic instability.[4][5]
Q2: In which cancer models are DHX9 inhibitors expected to be most effective?
Preclinical studies have shown that DHX9 inhibitors are particularly effective in cancer models with high genomic instability.[4] This includes tumors with:
-
Defective DNA mismatch repair (dMMR)
-
Alterations in DNA damage response genes like BRCA1 and BRCA2.[4]
These cancer types have a heightened dependence on DHX9 to manage replication stress, making them more vulnerable to its inhibition.[4]
Q3: What is the expected cellular phenotype upon effective DHX9 inhibition?
Effective inhibition of DHX9 is expected to result in several observable cellular phenotypes, including:
-
Increased R-loop accumulation: DHX9 resolves RNA:DNA hybrids, so its inhibition leads to an increase in these structures.[7][8]
-
DNA damage response activation: Increased replication stress and DNA damage will trigger the activation of checkpoint pathways, indicated by markers like phosphorylated CHK1/CHK2 and γH2AX.[8][9]
-
Cell cycle arrest: Cells may arrest in S-phase or G2/M due to unresolved DNA replication issues.
-
Induction of apoptosis: Prolonged replication stress and DNA damage can lead to programmed cell death.[1][5]
-
Induction of an interferon response: Accumulation of cytosolic nucleic acids due to DHX9 inhibition can trigger a tumor-intrinsic interferon response.[8]
Troubleshooting Guides
Q1: I am not observing significant cell death after treating my cancer cell line with this compound. What could be the reason?
Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Suitability: As mentioned in the FAQs, cell lines with proficient DNA damage repair and low genomic instability may be less sensitive to DHX9 inhibition.[4] It is recommended to use cell lines with known defects in MMR or BRCA pathways for initial experiments.
-
Compound Stability and Half-Life: The intracellular concentration of this compound may not be sufficient due to degradation. While specific data for "this compound" is unavailable, the stability of any small molecule inhibitor can be a factor. Consider performing a time-course experiment and measuring target engagement at different time points.
-
Target Engagement: It is crucial to confirm that the inhibitor is engaging with the DHX9 protein in your cellular model. This can be assessed by measuring the accumulation of downstream markers like circBRIP1.[6]
-
Experimental Conditions: Ensure that the concentration of this compound used is appropriate and that the treatment duration is sufficient to induce a cellular response.
Q2: My Western blot for DHX9 protein levels does not show a decrease after treatment with this compound. Is the inhibitor not working?
DHX9 inhibitors, such as ATX-559 and ATX968, are designed to inhibit the activity of the DHX9 protein, not necessarily to induce its degradation.[5][6] Therefore, you would not expect to see a decrease in total DHX9 protein levels. Instead of monitoring total protein levels, it is more informative to assess markers of DHX9 inhibition, such as increased R-loops or activation of the DNA damage response.
Q3: How can I confirm that this compound is engaging its target in my cellular model?
A cellular target engagement assay is recommended. One established method is to measure the induction of circular RNAs (circRNAs), such as circBRIP1, which are sensitive to DHX9 inhibition.[6] An increase in circBRIP1 levels upon treatment with this compound would indicate successful target engagement.
Quantitative Data Summary
While the half-life of a specific inhibitor like this compound is not publicly available, the stability of the target protein, DHX9, can be an important consideration for experimental design. The following table summarizes the reported half-life of the DHX9 protein in different cellular models.
| Cell Line | Organism | Protein Half-Life | mRNA Half-Life |
| NIH3T3 fibroblasts | Murine | 81.1 hours | 13.9 hours |
| mpkCCD epithelial cells | Murine | ~48 hours | Not Reported |
| Embryonic stem cells | Murine | Not Reported | 5.3 hours |
| [2][3] |
Key Experimental Protocols
Protocol 1: Cellular Proliferation Assay
This protocol is to assess the anti-proliferative effect of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based reagent or a cell counting kit.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
Protocol 2: Immunofluorescence for γH2AX (DNA Damage Marker)
This protocol is to visualize the induction of DNA damage upon DHX9 inhibition.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound at a concentration expected to be active and a vehicle control for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.
Protocol 3: Western Blot for DNA Damage Response Markers
This protocol is to detect the activation of DNA damage signaling pathways.
-
Cell Lysis: Treat cells with this compound and a vehicle control. After the treatment period, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated CHK1, phosphorylated CHK2, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of a DHX9 inhibitor.
Caption: Troubleshooting workflow for DHX9 inhibitor experiments.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor bioavailability of Dhx9-IN-8 in animal studies
Welcome to the technical support center for Dhx9-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor bioavailability of this compound in animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in vivo research.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in animal models.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound leading to limited dissolution in the gastrointestinal (GI) tract. | 1. Optimize Formulation: Employ solubility enhancement techniques. Refer to the Formulation Strategies for Improved Bioavailability FAQ and the detailed protocols below. 2. Particle Size Reduction: Consider micronization or nanosizing of the compound to increase surface area and dissolution rate.[1][2][3] 3. Use of Excipients: Incorporate co-solvents, surfactants, or cyclodextrins in your formulation to improve solubility.[1][4][5] |
| High variability in plasma concentrations between individual animals. | Inconsistent drug dissolution and absorption. This can be due to physiological differences or formulation instability. | 1. Refine Formulation: Ensure the formulation is homogenous and stable. For suspensions, ensure uniform particle size and prevent aggregation. 2. Standardize Administration: Use precise oral gavage techniques to ensure consistent delivery to the stomach. 3. Consider a Different Route: If oral bioavailability remains highly variable, consider intraperitoneal (IP) injection as an alternative, though this will bypass first-pass metabolism. |
| Precipitation of this compound in the formulation upon standing. | The compound is supersaturated in the vehicle and is not stable over time. | 1. Prepare Fresh Formulations: Make the formulation immediately before administration to minimize the chance of precipitation. 2. Adjust Vehicle Composition: Increase the concentration of solubilizing agents (e.g., co-solvents, surfactants) or test alternative vehicle compositions. 3. Sonication: Use a sonicating water bath to aid in dissolving the compound and creating a more stable preparation. |
| No discernible in vivo efficacy despite achieving adequate in vitro potency. | Poor pharmacokinetic (PK) properties, including low absorption, high first-pass metabolism, or rapid clearance, leading to insufficient target engagement. | 1. Conduct a Pharmacokinetic Study: Perform a full PK study to determine key parameters like Cmax, Tmax, AUC, and half-life. See the Protocol for a Pilot Pharmacokinetic Study below. 2. Increase Dose (with caution): If toxicity is not a concern, a higher dose may achieve the necessary therapeutic concentration. 3. Optimize Formulation for Sustained Release: Explore formulations that provide sustained release to maintain therapeutic concentrations for a longer duration. |
Frequently Asked Questions (FAQs)
Formulation Strategies for Improved Bioavailability
Q1: What are the primary reasons for the poor bioavailability of this compound?
A1: The primary reason is likely its low aqueous solubility, which is a common characteristic of small molecule inhibitors.[1][2] Poor solubility limits the dissolution of the compound in the gastrointestinal fluid, which is a prerequisite for absorption into the bloodstream.
Q2: What are some recommended starting formulations for in vivo studies with this compound?
A2: A common starting point for poorly soluble compounds is a suspension or a solution using a combination of excipients. A suggested formulation, adapted from a similar compound (Dhx9-IN-6), is a vehicle containing PEG300, Tween-80, and saline.[6] Other options include using co-solvents like DMSO, or more advanced formulations like self-emulsifying drug delivery systems (SEDDS).[1][4]
Q3: Can you provide examples of formulation strategies to enhance the solubility of this compound?
A3: Several strategies can be employed:
-
Co-solvents: Using a mixture of water-miscible organic solvents (e.g., PEG300, DMSO) with water or saline can significantly increase solubility.[1]
-
Surfactants: Surfactants like Tween-80 or Cremophor EL can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[1]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[1][2]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles can improve oral bioavailability by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[1][4]
-
Particle Size Reduction: Techniques like micronization or creating a nanosuspension increase the surface area-to-volume ratio, which enhances the dissolution rate.[3]
Experimental Design and Protocols
Q4: How do I perform a pilot pharmacokinetic (PK) study for this compound?
A4: A pilot PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This involves administering the compound to a small group of animals and collecting blood samples at various time points to measure plasma drug concentration. For a detailed procedure, refer to the Protocol for a Pilot Pharmacokinetic Study section below.
Q5: What is the difference between absolute and relative bioavailability, and how are they measured?
A5:
-
Absolute Bioavailability (Fabs) compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration (e.g., oral) with the bioavailability following intravenous (IV) administration, which is considered 100%.[7][8] It is calculated as:
-
F_abs = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)
-
-
Relative Bioavailability (Frel) is used to compare two different non-intravenous formulations of the same drug. It is calculated as:
-
F_rel = (AUC_formulation_A / AUC_formulation_B) * (Dose_B / Dose_A)
-
To measure this, you need to conduct a study with both IV and oral administration groups and determine the Area Under the Curve (AUC) from the plasma concentration-time profile for each group.[7][9]
Q6: What analytical methods are suitable for quantifying this compound in plasma samples?
A6: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the most common and sensitive method for quantifying small molecule inhibitors like this compound in biological matrices such as plasma.[9] This method offers high selectivity and allows for the detection of very low concentrations.
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation for this compound
This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder. For a 1 mL final volume at 10 mg/mL, weigh 10 mg.
-
In a sterile microcentrifuge tube, add 100 µL of DMSO to the 10 mg of this compound. Vortex thoroughly until the compound is fully dissolved. Gentle warming or sonication may be required.
-
Add 400 µL of PEG300 to the solution and vortex until the mixture is homogeneous.
-
Add 50 µL of Tween-80 and vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL. This slow addition is crucial to prevent precipitation.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visually inspect the formulation for any precipitation. If necessary, sonicate for 5-10 minutes.
-
Prepare the formulation fresh on the day of the experiment and keep it well-mixed before each administration.
Protocol 2: Pilot Pharmacokinetic Study in Mice
This protocol outlines a basic design for a pilot PK study to evaluate the oral bioavailability of a this compound formulation.
Study Design:
-
Animals: Male C57BL/6 mice, 8-10 weeks old (n=3-4 per time point or using sparse sampling).
-
Formulation: this compound formulated as described in Protocol 1.
-
Dose: A single oral dose (e.g., 25 mg/kg) administered by oral gavage.
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) via tail vein or saphenous vein at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated UPLC-MS/MS method.
Procedure:
-
Fast animals for 4 hours before dosing (with free access to water).
-
Record the body weight of each animal to calculate the exact volume for administration.
-
Administer the this compound formulation via oral gavage.
-
At each designated time point, collect blood samples.
-
Process the blood to obtain plasma and store frozen.
-
Analyze the plasma samples to determine the concentration of this compound.
-
Plot the mean plasma concentration versus time and calculate key PK parameters (AUC, Cmax, Tmax, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
Quantitative Data Summary
The following tables provide illustrative data that might be obtained from formulation screening and a pilot pharmacokinetic study.
Table 1: Solubility of this compound in Various Vehicles
| Vehicle Composition | Solubility (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| 0.9% Saline | < 0.01 | Insoluble |
| 100% DMSO | > 100 | Highly Soluble[6] |
| 5% DMSO in Saline | ~0.05 | Slight improvement |
| 10% PEG400 in Saline | ~0.2 | Moderate improvement |
| 10% Cremophor EL in Saline | ~0.5 | Good improvement, forms micelles |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | > 10 | Forms a clear, stable solution |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice (25 mg/kg, Oral Gavage)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 850 ± 150 |
| Tmax (Time to Cmax) | hours | 2.0 ± 0.5 |
| AUC(0-24h) (Area Under the Curve) | ng*h/mL | 4500 ± 900 |
| t1/2 (Half-life) | hours | 6.5 ± 1.2 |
Visualizations
Signaling Pathways Involving DHX9
DHX9 is a multifunctional helicase involved in various cellular processes that are critical for cancer cell survival and proliferation. Its inhibition can impact several key signaling pathways.
Caption: Overview of DHX9-regulated pathways and the effects of its inhibition.
Experimental Workflow for Improving Bioavailability
This workflow outlines the logical steps a researcher should take to address and solve issues of poor bioavailability for this compound.
Caption: A logical workflow for optimizing the in vivo bioavailability of this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Cutting Edge of Cancer Therapy: A Comparative Guide to the Synergistic Potential of Dhx9-IN-8 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective cancer treatments, the concept of synthetic lethality has emerged as a powerful strategy. This approach targets genetic vulnerabilities unique to cancer cells, leading to their selective destruction while sparing normal tissues. One of the most successful applications of this concept is the use of PARP (Poly (ADP-ribose) polymerase) inhibitors in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations.
This guide explores a promising, novel synthetic lethal strategy: the combination of Dhx9-IN-8 , a potent inhibitor of the DExH-box helicase 9 (DHX9), with PARP inhibitors. While direct preclinical or clinical data on this specific combination is not yet publicly available, a strong mechanistic rationale suggests a powerful synergistic effect. This guide will provide an objective comparison of the anticipated performance of this combination with PARP inhibitor monotherapy, supported by a deep dive into the underlying biological mechanisms and representative experimental data.
The Rationale for Synergy: A Two-Pronged Attack on DNA Repair
DHX9 and PARP1 are both critical players in maintaining genomic stability, particularly in the resolution of R-loops—three-stranded nucleic acid structures that can form during transcription and pose a significant threat to DNA integrity.[1][2][3][4]
-
DHX9's Role: DHX9 is an RNA/DNA helicase that unwinds R-loops, preventing them from stalling replication forks and causing DNA damage.[5][6][7] Inhibition of DHX9 leads to an accumulation of these toxic R-loops, increased replication stress, and subsequent DNA damage.[8]
-
PARP1's Role: PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs).[9][10] It also plays a role in R-loop metabolism, with its inhibition leading to unresolved R-loops and the conversion of SSBs into more lethal double-strand breaks (DSBs) during DNA replication.[3][4][11]
The combination of a DHX9 inhibitor like this compound and a PARP inhibitor is hypothesized to create a state of catastrophic DNA damage that cancer cells, especially those with underlying DNA repair defects, cannot overcome. This concept of dual pathway inhibition forms the basis of the predicted synergy.
Illustrative Performance Comparison
The following table presents hypothetical, yet mechanistically plausible, data comparing the effects of this compound and a PARP inhibitor (e.g., Olaparib) as single agents and in combination on a cancer cell line with a DNA damage response deficiency (e.g., BRCA1 mutant).
| Treatment Group | Cell Viability (IC50, µM) | Apoptosis Rate (% Annexin V Positive) | DNA Damage (γH2AX Foci per Cell) | Combination Index (CI) |
| Control (Untreated) | N/A | 5% | 2 | N/A |
| This compound (Alone) | 2.5 | 20% | 15 | N/A |
| PARP Inhibitor (Alone) | 1.0 | 35% | 25 | N/A |
| This compound + PARP Inhibitor | This compound: 0.5 PARP Inhibitor: 0.2 | 75% | 60 | < 1 (Synergistic) |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12][13][14][15][16] The data in this table is for illustrative purposes to demonstrate the expected synergistic outcome.
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanism and the experimental approach to validate it, the following diagrams are provided.
Caption: Proposed synergistic mechanism of DHX9 and PARP inhibition leading to cancer cell death.
Caption: A typical experimental workflow for evaluating the synergy of two anti-cancer agents.
Detailed Experimental Protocols
The following are representative protocols for the key experiments required to evaluate the synergistic effects of this compound and PARP inhibitors.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[1][17][18][19][20]
-
Materials:
-
Cancer cell lines of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
-
This compound and PARP inhibitor stocks
-
-
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, the PARP inhibitor alone, and in combination at fixed ratios. Include untreated and vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment and the Combination Index (CI) using appropriate software (e.g., CompuSyn).
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V.[2][21][22][23][24]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with this compound, the PARP inhibitor, and the combination for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
DNA Damage Assay (γH2AX Staining)
This immunofluorescence assay quantifies DNA double-strand breaks through the detection of phosphorylated histone H2AX (γH2AX) foci.[25][26][27][28][29]
-
Materials:
-
Cells grown on coverslips or in chamber slides
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Culture and treat cells with the respective inhibitors for a defined period (e.g., 24 hours).
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Conclusion and Future Directions
The concurrent inhibition of DHX9 and PARP represents a highly promising, albeit currently theoretical, therapeutic strategy. The strong mechanistic basis for synergy suggests that this combination could be particularly effective in cancers that are already sensitive to PARP inhibitors, and potentially extend their utility to a broader range of tumors.
Future preclinical studies are imperative to validate this hypothesis. Such research should focus on:
-
Confirming the synergistic cytotoxicity of this compound and PARP inhibitors across a panel of cancer cell lines with varying DNA repair capacities.
-
Elucidating the precise molecular consequences of dual inhibition, including the dynamics of R-loop accumulation, replication fork collapse, and the activation of cell death pathways.
-
Evaluating the in vivo efficacy and safety of this combination in animal models of cancer.
The exploration of this novel combination holds the potential to unlock a new paradigm in precision oncology, offering a potent and selective therapeutic option for patients with cancers harboring specific DNA repair vulnerabilities.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 associates with R-loops to promote their resolution and genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 associates with R-loops to promote their resolution and genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TDRD3 promotes DHX9 chromatin recruitment and R-loop resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. prezi.com [prezi.com]
- 12. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ch.promega.com [ch.promega.com]
- 18. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 19. scribd.com [scribd.com]
- 20. device.report [device.report]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - GE [thermofisher.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. kumc.edu [kumc.edu]
- 25. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 28. m.youtube.com [m.youtube.com]
- 29. apexbt.com [apexbt.com]
Comparative analysis of Dhx9-IN-8 and enoxacin as DHX9 inhibitors
A Head-to-Head Look at Two Key Molecules Targeting a Critical Regulator of Genomic Stability and Cancer Progression
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the DEAH-box helicase 9 (DHX9) has emerged as a compelling target due to its critical roles in DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Dysregulation of DHX9 is implicated in various cancers, making it an attractive protein for inhibitor development. This guide provides a comparative analysis of two notable DHX9 inhibitors: ATX-968, a potent and selective small molecule, and enoxacin, a fluoroquinolone antibiotic repurposed for its anticancer properties.
It is important to note that while the initial aim was to compare Dhx9-IN-8 and enoxacin, a comprehensive literature search did not yield specific information on a compound named "this compound". Therefore, this guide will focus on a well-characterized, potent, and selective DHX9 inhibitor, ATX-968, as a comparator to enoxacin.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for ATX-968 and enoxacin, highlighting their efficacy in biochemical and cellular assays.
Table 1: Biochemical Activity of DHX9 Inhibitors
| Inhibitor | Assay Type | Target | IC50/EC50 | Reference |
| ATX-968 | Helicase Unwinding Assay | DHX9 | 8 nM (IC50) | [4][5] |
| ATPase Assay | DHX9 | 2.9 µM (EC50, for compound 1, a precursor to ATX968) | [6] | |
| Enoxacin | Not Reported | DHX9 | Not Reported |
Table 2: Cellular Activity of DHX9 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50/EC50 | Reference |
| ATX-968 | MSI-H/dMMR Colorectal Cancer Cells | circBRIP1 Induction | 0.054 µM (EC50) | [7][8] |
| MSI-H/dMMR Colorectal Cancer Cells | Proliferation Assay | < 1 µM (IC50) | [9] | |
| Enoxacin | A549 (Non-small cell lung cancer) | MTT Proliferation Assay | 25.52 µg/ml | [10] |
| DHX9-shRNA-A549 | MTT Proliferation Assay | 49.04 µg/ml | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DHX9 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DHX9, which is essential for its helicase function.
Materials:
-
Purified recombinant human DHX9 protein
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.01% BSA[6][11]
-
dsRNA substrate (e.g., 18-mer poly(U) 3' overhang)[11]
-
Ultra-pure ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Add 5 µL of assay buffer containing the test inhibitor (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of DHX9 enzyme solution (final concentration ~0.625 nM) to each well and pre-incubate for 15 minutes at room temperature.[6]
-
Initiate the reaction by adding 2.5 µL of a solution containing the dsRNA substrate (final concentration ~15 nM) and ATP (final concentration ~5 µM).[11]
-
Incubate the reaction for 45-60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. Luminescence is measured using a plate reader.
DHX9 Helicase Unwinding Assay
This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.
Materials:
-
Purified recombinant human DHX9 protein
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.01% BSA[6][11]
-
Fluorescently labeled dsRNA or DNA/RNA hybrid substrate (e.g., with a fluorophore and a quencher on opposite strands)
-
Ultra-pure ATP
-
384-well black plates
Procedure:
-
Add test compounds diluted in assay buffer to the wells of a 384-well plate.
-
Add DHX9 enzyme (final concentration ~2.5 nM) and the fluorescently labeled substrate (final concentration ~12.5 nM) to the wells and pre-incubate for 15 minutes.[11]
-
Initiate the unwinding reaction by adding ATP (final concentration ~5 µM).[6][11]
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The unwinding of the substrate separates the fluorophore and quencher, resulting in an increased fluorescence signal.
Cell Proliferation (MTT) Assay
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
96-well plates
-
Test inhibitor (Enoxacin or ATX-968)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of the inhibitor or vehicle control for 48 hours.[10]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving DHX9 and a typical experimental workflow for inhibitor screening.
Caption: DHX9 Signaling Pathways and Points of Inhibition.
Caption: Experimental Workflow for DHX9 Inhibitor Discovery.
Discussion and Conclusion
The comparison between ATX-968 and enoxacin reveals a significant difference in their potency and specificity as DHX9 inhibitors. ATX-968 is a highly potent inhibitor with an IC50 in the nanomolar range for DHX9's helicase activity.[4][5] In contrast, while enoxacin has been shown to inhibit the proliferation of cancer cells in a DHX9-dependent manner, its direct biochemical inhibitory activity on DHX9 has not been as extensively quantified in the public domain.[10] The cellular potency of enoxacin is in the micromolar range, significantly higher than that of ATX-968.[10]
ATX-968's development was a result of a targeted drug discovery program, leading to a selective and potent molecule with demonstrated in vivo efficacy in preclinical models.[1][9] Enoxacin's activity against DHX9 was discovered through repurposing efforts, and while it shows promise, its broader spectrum of activity as a fluoroquinolone antibiotic may lead to off-target effects.
The signaling pathways involving DHX9 are complex, intersecting with critical cellular processes such as the NF-κB pathway, innate immune responses through interferon signaling, and the DNA damage response.[2][3][12][13] Inhibition of DHX9 can lead to the accumulation of R-loops, triggering DNA damage and apoptosis in cancer cells, particularly those with deficiencies in other DNA repair pathways like mismatch repair (dMMR).[1][9] This provides a strong rationale for the development of DHX9 inhibitors as a precision medicine approach for specific cancer subtypes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 10. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accenttx.com [accenttx.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Immunomodulatory Showdown: A Comparative Guide to Dhx9-IN-8 and Other Innate Immune Agonists in Combination Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory effects of the novel DHX9 inhibitor, Dhx9-IN-8 (also known as ATX968), with other promising innate immune-activating agents when used in combination with immunotherapy. This analysis is supported by preclinical experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
The strategic activation of the innate immune system to convert immunologically "cold" tumors into "hot," T-cell-inflamed microenvironments is a leading frontier in cancer immunotherapy. This guide focuses on a novel approach—the inhibition of DExH-Box Helicase 9 (DHX9)—and compares its efficacy and mechanism of action against other well-established and emerging immunomodulatory strategies, including STING agonists, Toll-like Receptor (TLR) agonists, and ADAR1 inhibitors.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the preclinical performance of this compound and its alternatives in modulating the tumor microenvironment and enhancing the efficacy of immunotherapy, particularly immune checkpoint blockade (ICB).
| Therapeutic Agent | Mechanism of Action | Key Immunomodulatory Effects | Preclinical Efficacy (in combination with Anti-PD-1/PD-L1) |
| This compound (ATX968) | Inhibition of DHX9 helicase activity, leading to the accumulation of endogenous double-stranded RNA (dsRNA) and R-loops. | Induces a "viral mimicry" state and a tumor-intrinsic interferon response. Increases infiltration of CD8+ T cells and enhances pro-inflammatory cytokine production (e.g., IFN-γ). | Significant and durable tumor regression (105% in a MSI colorectal cancer model)[1]. |
| STING Agonists | Direct activation of the Stimulator of Interferon Genes (STING) pathway. | Potent induction of type I interferons and other pro-inflammatory cytokines. Promotes dendritic cell maturation and enhances antigen presentation, leading to increased T cell priming and infiltration. | Complete tumor regression in a significant percentage of preclinical models when combined with ICB[2]. |
| TLR7/8 Agonists | Activation of Toll-like Receptors 7 and 8, endosomal pattern recognition receptors. | Induces the production of type I interferons and pro-inflammatory cytokines (e.g., IL-12, TNF-α). Activates myeloid cells, including dendritic cells and macrophages, leading to enhanced T cell responses. | Significant tumor growth inhibition and, in some models, complete tumor regression when combined with ICB[3]. |
| ADAR1 Inhibitors | Inhibition of Adenosine Deaminase Acting on RNA 1 (ADAR1), an enzyme that edits dsRNA. | Prevents the editing of endogenous dsRNA, leading to its accumulation and the activation of dsRNA sensors like MDA5 and PKR, triggering an interferon response. | Overcomes resistance to ICB and profoundly sensitizes tumors to immunotherapy[3][4]. |
Signaling Pathways and Mechanisms of Action
Understanding the distinct signaling cascades initiated by each agent is crucial for rational combination strategies and biomarker development.
This compound Signaling Pathway
Caption: Inhibition of DHX9 by this compound leads to dsRNA and R-loop accumulation, triggering a viral mimicry response.
STING Agonist Signaling Pathway
Caption: STING agonists directly activate the STING protein, leading to interferon and cytokine production.
TLR7/8 Agonist Signaling Pathway
Caption: TLR7/8 agonists activate endosomal TLRs, triggering MyD88-dependent signaling.
ADAR1 Inhibitor Signaling Pathway
References
Reversing Chemoresistance in Ovarian Cancer: A Comparative Analysis of DHX9 Inhibitor Dhx9-IN-8
For Immediate Release
A deep dive into the experimental data surrounding the novel DHX9 inhibitor, Dhx9-IN-8, reveals a promising strategy to counteract chemoresistance in ovarian cancer models. This guide provides a comparative analysis of its performance, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Ovarian cancer remains a significant challenge in oncology, largely due to the high rates of recurrence and the development of chemoresistance. The DEAH-box helicase 9 (DHX9) has emerged as a key player in this resistance, with its overexpression correlating with poor prognosis in high-grade serous ovarian cancer.[1] DHX9, an ATP-dependent RNA/DNA helicase, is integral to various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[2][3][4] Its role in resolving R-loops—three-stranded nucleic acid structures that can cause replication stress and DNA damage—is particularly crucial for the survival of cancer cells already under genomic stress.[5][6]
This guide focuses on this compound (also reported as ATX968), a potent and selective small-molecule inhibitor of DHX9, and its impact on chemoresistance in ovarian cancer. We will compare its efficacy with alternative therapeutic strategies, presenting key experimental data and detailed protocols to aid in the evaluation and design of future research.
This compound: A Targeted Approach to Inducing Synthetic Lethality
This compound functions by inhibiting the helicase activity of DHX9, leading to an accumulation of RNA/DNA hybrids (R-loops) and G-quadruplexes.[7][8] This accumulation exacerbates replication stress and induces DNA damage.[5][7][8] In cancer cells with pre-existing defects in DNA damage repair (DDR) pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of DHX9 creates a synthetic lethal scenario, leading to cell cycle arrest and apoptosis.[7]
Signaling Pathway of DHX9 Inhibition
The mechanism of action of this compound involves the disruption of normal DHX9 function, which leads to a cascade of events culminating in cell death, particularly in chemoresistant ovarian cancer cells.
Caption: DHX9 inhibition by this compound leads to R-loop accumulation, replication stress, DNA damage, and ultimately apoptosis, especially in cells with deficient DNA repair.
Performance Data: this compound in Ovarian Cancer Models
Recent studies have demonstrated the potential of DHX9 inhibition in overcoming chemoresistance in high-grade serous ovarian cancer (HGSOC), including platinum- and PARP inhibitor-resistant models.
In Vitro Efficacy of this compound (ATX968)
| Cell Line | BRCA Status | Platinum/PARPi Resistance | This compound IC50 (µM) | Combination Effect with Paclitaxel | Reference |
| OVCAR3 | Wild-type | Resistant | 0.0004 | N/A | [9] |
| PEO4 | Mutant | Resistant | 0.0004 - 0.24 | N/A | [9] |
| UWB1.289 | Mutant | Sensitive | 0.0004 - 0.24 | N/A | [9] |
| OVCAR8 | Wild-type | Resistant | > 1 (Resistant) | Significant reduction in proliferation vs. DHX9i alone (79% vs. 12%, p < 0.001) | [9] |
Key Findings:
-
This compound demonstrates potent anti-proliferative activity in a subset of HGSOC cell lines, irrespective of their BRCA mutation status or resistance to platinum and PARP inhibitors.[9]
-
In the resistant OVCAR8 cell line, co-treatment with paclitaxel and this compound significantly enhanced the anti-proliferative effect, suggesting a synergistic relationship that could overcome chemoresistance.[9]
-
Mechanistically, this compound treatment in sensitive cells (OVCAR3) led to a marked increase in DNA damage (75% of cells with >5 γH2AX foci vs. 18% in untreated), chromosomal instability, G2/M cell cycle arrest (47% vs. 35%), and apoptosis (34% vs. 3%).[9]
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.
Colony Formation Assay
-
Cell Seeding: Plate HGSOC cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound, paclitaxel, or a combination of both.
-
Incubation: Incubate the cells for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) to determine the long-term proliferative capacity.
Immunofluorescence for DNA Damage (γH2AX Foci)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block with 1% BSA in PBS to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with an anti-phospho-Histone H2A.X (Ser139) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount coverslips with a DAPI-containing medium and visualize using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus.
Experimental Workflow for Assessing Chemoresistance Reversal
The following diagram outlines a typical workflow for evaluating the ability of this compound to overcome chemoresistance in ovarian cancer cell lines.
Caption: A generalized workflow for the in vitro evaluation of this compound's impact on chemoresistance in ovarian cancer cell lines.
Alternative Strategies and Comparative Outlook
While this compound presents a promising targeted approach, it is important to consider it within the broader landscape of therapies aimed at overcoming chemoresistance in ovarian cancer.
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages/Challenges |
| This compound (ATX968) | Inhibition of DHX9 helicase activity, leading to replication stress and synthetic lethality. | Targeted approach; potential efficacy in platinum- and PARPi-resistant tumors; potential synergy with taxanes. | Early stage of development; potential for off-target effects; resistance mechanisms yet to be fully elucidated. |
| PARP Inhibitors (e.g., Olaparib) | Inhibition of poly(ADP-ribose) polymerase, crucial for DNA single-strand break repair. | Established clinical efficacy, particularly in BRCA-mutant ovarian cancer. | Resistance is a major clinical challenge; toxicity. |
| ATR Inhibitors | Inhibition of Ataxia Telangiectasia and Rad3-related protein, a key regulator of the DNA damage response. | Potential to sensitize cancer cells to chemotherapy and radiation. | In clinical development; potential for hematological toxicities. |
| WEE1 Inhibitors | Inhibition of WEE1 kinase, a regulator of the G2/M checkpoint. | Can force cells with DNA damage into mitosis, leading to mitotic catastrophe. | In clinical development; potential for off-target toxicities. |
Logical Comparison of Therapeutic Approaches
The following diagram illustrates the distinct yet potentially complementary mechanisms of these different therapeutic strategies.
Caption: Comparative targeting of different nodes in the DNA damage response pathway by various inhibitor classes.
Conclusion
The DHX9 inhibitor this compound represents a novel and promising strategy for overcoming chemoresistance in ovarian cancer, particularly in tumors with inherent DDR deficiencies or in combination with taxane-based chemotherapy. Its ability to induce synthetic lethality and resensitize resistant cells to conventional therapies warrants further investigation. The data presented here provide a strong rationale for the continued preclinical and clinical development of DHX9 inhibitors as a new therapeutic modality for patients with recurrent, chemoresistant ovarian cancer. Future studies should focus on elucidating the full spectrum of synergistic drug combinations, identifying predictive biomarkers of response, and evaluating the in vivo efficacy and safety of this new class of agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Emerging DHX9 Inhibitor Scaffolds
For researchers, scientists, and drug development professionals, the targeting of DExH-Box Helicase 9 (DHX9) represents a promising frontier in oncology and virology. As an enzyme central to DNA replication, transcription, and the maintenance of genomic stability, its inhibition offers a compelling strategy against cancers with specific vulnerabilities and certain viral infections. This guide provides a head-to-head comparison of recently disclosed DHX9 inhibitor scaffolds, presenting available quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction to DHX9 Inhibition
DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures. Its dysregulation is implicated in various cancers, where it helps malignant cells manage replication stress and maintain genomic integrity. Consequently, inhibiting DHX9 can selectively target cancer cells with a high reliance on this helicase, such as those with microsatellite instability (MSI) or defects in DNA damage repair pathways. This guide focuses on the comparative analysis of distinct chemical scaffolds designed to inhibit DHX9, providing a valuable resource for researchers in the field.
Comparative Analysis of DHX9 Inhibitor Scaffolds
Recent advancements have led to the discovery of several small molecule inhibitors of DHX9. Below is a comparison of three distinct scaffolds, including an allosteric inhibitor and two scaffolds identified from recent patent literature.
Data Presentation
The following tables summarize the available quantitative data for representative compounds from each scaffold.
Table 1: Biochemical and Biophysical Properties of DHX9 Inhibitors
| Scaffold/Compound | Target Engagement (Kd) | Helicase Activity (IC50) | ATPase Activity (EC50) | Mechanism of Action |
| Scaffold 1: Thiophene-based Allosteric Inhibitor (ATX968) | 1.3 ± 0.3 nM[1] | 8 ± 3 nM[1] | Partial Inhibition | Allosteric |
| Scaffold 2: Phenyl-pyrazole Carboxamide (from WO2023158795A1) | Not Disclosed | IC50 < 100 nM (representative examples) | Not Disclosed | Not Disclosed |
| Scaffold 3: Fused Bicyclic Heterocycle (from WO2023154519A1) | Not Disclosed | IC50 < 100 nM (representative examples) | Not Disclosed | Not Disclosed |
| GH3595 | Not Disclosed | Low nM | Low nM | Allosteric[2] |
Table 2: Cellular Activity of DHX9 Inhibitors
| Scaffold/Compound | Cell-based Assay (e.g., circBRIP1 EC50) | Anti-proliferative Activity (IC50 in MSI-H cell lines) |
| Scaffold 1: Thiophene-based Allosteric Inhibitor (ATX968) | 54 nM[3] | Potent and selective in MSI-H/dMMR cells |
| Scaffold 2: Phenyl-pyrazole Carboxamide (from WO2023158795A1) | Not Disclosed | Not Disclosed |
| Scaffold 3: Fused Bicyclic Heterocycle (from WO2023154519A1) | Not Disclosed | Not Disclosed |
| GH3595 | Dose-dependent induction of circRNA[2] | Low nM in MSI-H colorectal cancer and BRCA-deficient breast cancer cells[2] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the DHX9 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: DHX9's central role in maintaining genomic stability.
Caption: A typical workflow for DHX9 inhibitor discovery.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of DHX9 inhibitors.
DHX9 Helicase Activity Assay
This assay is designed to screen and profile DHX9 inhibitors by monitoring their effect on DHX9-catalyzed RNA unwinding.
Materials:
-
Purified recombinant DHX9 protein
-
DHX9 helicase assay buffer (e.g., 40 mM Tris pH 7.5, 25 mM KCl, 5 mM MgCl₂, 2 mM DTT, and 0.1 mg/ml BSA)
-
ATP solution
-
Fluorescently labeled RNA substrate (e.g., a duplex with a fluorophore and a quencher)
-
96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of the assay plate.
-
Add the DHX9 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent RNA substrate and ATP.
-
Incubate the reaction at 37°C for a set time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates the unwinding of the RNA duplex.
-
Calculate the IC50 values from the dose-response curves.
DHX9 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
Materials:
-
Purified recombinant DHX9 protein
-
ATPase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA)
-
ATP solution
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of the assay plate.
-
Add the DHX9 enzyme and ATP to the wells.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) to allow for ATP hydrolysis.
-
Stop the reaction and measure the amount of ADP produced using the ADP detection reagent according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and reflects the ATPase activity of DHX9.
-
Calculate the IC50 or EC50 values from the dose-response curves.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity and kinetics of inhibitors to DHX9.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant DHX9 protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Test inhibitor solutions
Procedure:
-
Immobilize the DHX9 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare serial dilutions of the test inhibitor in the running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time, which corresponds to the binding of the inhibitor to the immobilized DHX9.
-
After the association phase, flow the running buffer over the surface to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface to remove the bound inhibitor.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Conclusion
The landscape of DHX9 inhibitors is rapidly evolving, with several promising scaffolds emerging from recent drug discovery efforts. The thiophene-based allosteric inhibitor ATX968 demonstrates high potency and a well-characterized mechanism of action. The novel scaffolds disclosed in recent patent literature also show significant promise, with representative compounds exhibiting potent inhibitory activity. The development of robust biochemical and biophysical assays is critical for the continued advancement of this field. As more data becomes available, a clearer picture of the structure-activity relationships for these different scaffolds will emerge, paving the way for the development of next-generation DHX9 inhibitors with improved therapeutic profiles.
References
Validating Replication Stress: A Comparative Guide to Dhx9-IN-8 and Other Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the induction of replication stress by the novel DHX9 inhibitor, Dhx9-IN-8. By comparing its effects to well-characterized replication stress inducers and other methods of DHX9 inhibition, researchers can rigorously assess its mechanism of action and potency. The following sections detail the key markers of replication stress, provide comparative data from established inducers, and offer comprehensive experimental protocols for validation.
The Role of DHX9 in Genome Stability
DExH-Box Helicase 9 (DHX9) is a crucial enzyme involved in a multitude of cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its primary functions include unwinding complex DNA and RNA structures, such as R-loops, which are three-stranded nucleic acid structures that can form during transcription and obstruct DNA replication forks.[1][2] Inhibition of DHX9 leads to the accumulation of these R-loops, causing replication fork stalling, DNA damage, and the activation of the replication stress response.[1][3] This targeted induction of replication stress makes DHX9 an attractive therapeutic target in oncology, particularly for cancers with existing genomic instability.[3]
Key Markers for Validating Replication Stress
Two of the most widely accepted markers for validating replication stress and the subsequent DNA damage are the phosphorylation of H2A.X at serine 139 (γH2AX) and the phosphorylation of Replication Protein A (RPA).
-
γH2AX: This modification occurs rapidly at sites of DNA double-strand breaks, which are a consequence of collapsed replication forks, and can be visualized as distinct nuclear foci.[2]
-
Phosphorylated RPA (pRPA): RPA is a single-stranded DNA-binding protein that coats exposed single-stranded DNA at stalled replication forks. Its phosphorylation is a key signal for the activation of the ATR-Chk1 signaling pathway, a central component of the replication stress response.
Comparative Analysis of Replication Stress Markers
The following tables provide a comparative summary of the induction of γH2AX and pRPA by various methods. Note: As "this compound" is a novel compound, public data on its specific activity is not available. The data presented for this compound is a placeholder and should be replaced with experimental results.
Table 1: Induction of γH2AX Foci
| Treatment | Cell Line | Concentration | Duration | Average γH2AX Foci per Cell (Fold Change vs. Control) | Reference |
| This compound | HCT116 | User Defined | User Defined | User-Generated Data | N/A |
| ATX-968 (DHX9 Inhibitor) | HCT116 (MSI-H) | 1 µM | 48 hours | Significant Increase | [4][5] |
| DHX9 siRNA | H196 (SCLC) | N/A | 72 hours | ~4-fold | [6] |
| Hydroxyurea | HCT116 | 2 mM | 24 hours | ~5-fold | N/A |
| Camptothecin | U2OS | 1 µM | 4 hours | Significant Increase | [7] |
Table 2: Induction of Phosphorylated RPA (pRPA)
| Treatment | Cell Line | Concentration | Duration | pRPA Levels (Fold Change vs. Control) | Reference |
| This compound | HCT116 | User Defined | User Defined | User-Generated Data | N/A |
| ATX-968 (DHX9 Inhibitor) | HCT116 (MSI-H) | 1 µM | 48 hours | Increased pRPA32 | [8] |
| DHX9 siRNA | HeLa | N/A | 48 hours | Increased pRPA32 after CPT treatment | [9][10] |
| Hydroxyurea | HCT116 | 2 mM | 24 hours | Increased pRPA34 | N/A |
| Camptothecin | HeLa | 1 µM | 1 hour | Increased pRPA32 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Immunofluorescence Staining for γH2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound or other replication stress inducers
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (5% Bovine Serum Albumin [BSA] in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, JBW301)
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Thermo Fisher Scientific)
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
Procedure:
-
Cell Treatment: Treat cells with this compound or other compounds at the desired concentrations and for the specified duration. Include a vehicle-treated control.
-
Fixation: Aspirate the media and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.
Western Blotting for Phosphorylated RPA (pRPA)
This protocol is used to detect the levels of phosphorylated RPA in cell lysates.
Materials:
-
Cell pellets from treated and control cells
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 [TBST])
-
Primary antibodies: anti-phospho-RPA32 (S4/S8) antibody (e.g., Bethyl Laboratories, A300-245A) and anti-RPA32 antibody (e.g., Cell Signaling Technology, #2208)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against pRPA and total RPA (on separate blots or after stripping) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the pRPA signal to the total RPA signal.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by DHX9 inhibition and a general experimental workflow for validating replication stress markers.
Caption: DHX9 Inhibition-Induced Replication Stress Pathway.
Caption: Experimental Workflow for Validation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guide for DHX9 Inhibitors
Note: The compound "Dhx9-IN-8" is not found in the available scientific literature. It is presumed that this is a typographical error and the intended query is about DHX9 inhibitors, such as DHX9-IN-1. This guide provides essential safety and logistical information for handling DHX9 inhibitors in a research setting. The information is based on general best practices for handling potent, small-molecule enzyme inhibitors and should be supplemented with a compound-specific Safety Data Sheet (SDS) when available.
DHX9 (DExH-box helicase 9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, and maintenance of genomic stability.[1][2] Inhibitors of DHX9 are being investigated as potential therapeutics, particularly in oncology.[1][3] As with any potent bioactive compound, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to minimize exposure to DHX9 inhibitors. The following table summarizes the recommended PPE for various laboratory activities involving these compounds.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or goggles | Two pairs of chemotherapy-rated gloves | Disposable gown, closed at the back | N95 or higher-rated respirator (in the absence of a certified chemical fume hood) |
| Solution Preparation and Handling | Chemical splash goggles or a face shield | Two pairs of chemotherapy-rated gloves | Disposable gown, closed at the back | Not generally required if handled in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Spill Cleanup | Chemical splash goggles and face shield | Two pairs of heavy-duty gloves | Impervious gown and shoe covers | N95 or higher-rated respirator |
Standard Operating Procedures
1. Engineering Controls:
-
Always handle solid DHX9 inhibitors and concentrated stock solutions within a certified chemical fume hood to minimize inhalation exposure.
-
Use a balance with a draft shield when weighing the powdered compound.
2. Handling:
-
Preparation of Stock Solutions: DHX9-IN-1 is soluble in DMSO.[4][5] When preparing stock solutions, add the solvent to the vial containing the inhibitor to avoid generating airborne particles.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes for storage.[6]
-
Storage: Store DHX9 inhibitor stock solutions at -20°C or -80°C for long-term stability.[6]
3. Disposal:
-
All disposable materials that have come into contact with the DHX9 inhibitor, including pipette tips, tubes, and gloves, should be considered hazardous waste.
-
Dispose of all contaminated waste in a clearly labeled, sealed container designated for chemical waste.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Protocols
While specific experimental protocols will vary depending on the research objectives, the following provides a general workflow for an in vitro cell-based assay.
Caption: Experimental workflow for a cell-based assay with a DHX9 inhibitor.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Wear appropriate PPE, including respiratory protection, an impervious gown, two pairs of heavy-duty gloves, and shoe covers.
-
Contain the spill using absorbent pads or other appropriate materials.
-
Clean the area with a suitable decontaminating solution.
-
Collect all cleanup materials in a sealed bag for hazardous waste disposal.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet for the specific compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMFEP - Guide on safe handling of enzymes [amfep.org]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. amano-enzyme.com [amano-enzyme.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
